Nvp-qbe170
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H36Cl2N16O4 |
|---|---|
Poids moléculaire |
755.6 g/mol |
Nom IUPAC |
3,5-diamino-N-[N'-[1-[4-[4-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]piperidine-1-carbonyl]benzoyl]piperidin-4-yl]carbamimidoyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C30H36Cl2N16O4/c31-19-23(35)43-21(33)17(41-19)25(49)45-29(37)39-15-5-9-47(10-6-15)27(51)13-1-2-14(4-3-13)28(52)48-11-7-16(8-12-48)40-30(38)46-26(50)18-22(34)44-24(36)20(32)42-18/h1-4,15-16H,5-12H2,(H4,33,35,43)(H4,34,36,44)(H3,37,39,45,49)(H3,38,40,46,50) |
Clé InChI |
KSZMDGIOBUNPFV-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
NVP-QBE170: A Technical Guide to its Mechanism of Action as a Novel ENaC Blocker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-QBE170 is a potent and selective inhaled blocker of the epithelial sodium channel (ENaC).[1][2] As a dimeric-amiloride derivative, its primary mechanism of action centers on the inhibition of ENaC in the airways, leading to increased airway surface liquid hydration and enhanced mucociliary clearance (MCC).[1][3] A key differentiating feature of this compound is its significantly reduced potential to induce hyperkalemia, a common dose-limiting side effect of other ENaC inhibitors, offering a wider therapeutic window.[1][2] This document provides an in-depth technical overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: ENaC Inhibition
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and fluid balance across epithelial surfaces.[4][5] In the airways, ENaC's activity is a key determinant of the airway surface liquid (ASL) volume, which is essential for effective mucociliary clearance. In conditions such as cystic fibrosis, ENaC is hyperactivated, leading to excessive sodium and water absorption, dehydration of the ASL, and impaired MCC.[4]
This compound directly targets and blocks ENaC on the apical membrane of airway epithelial cells.[4][5] This inhibition of sodium influx leads to an increase in the ASL volume, rehydrating the airway surface and facilitating the clearance of mucus by ciliary action.
Signaling Pathway: this compound-Mediated ENaC Inhibition and Improved Mucociliary Clearance
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 4. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
NVP-QBE170: A Technical Whitepaper on a Novel Inhaled ENaC Blocker for Airway Hydration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epithelial sodium channel (ENaC) is a critical regulator of airway surface liquid volume, and its hyperactivation in conditions like cystic fibrosis (CF) leads to airway dehydration and impaired mucociliary clearance. Inhibition of ENaC presents a promising therapeutic strategy to restore airway hydration. This technical guide provides an in-depth overview of NVP-QBE170, a novel, potent, and long-acting inhaled ENaC blocker. Developed as a dimeric-amiloride derivative, this compound was designed to offer significant efficacy in the airways with a reduced risk of hyperkalemia, a key limiting side effect of earlier ENaC inhibitors like amiloride (B1667095). This document details the preclinical data, experimental methodologies, and mechanistic pathways associated with this compound, offering a comprehensive resource for researchers and drug development professionals in the respiratory field.
Introduction: The Rationale for Inhaled ENaC Inhibition
In the healthy airway, a delicate balance of ion transport, primarily mediated by the cystic fibrosis transmembrane conductance regulator (CFTR) for chloride and bicarbonate secretion and ENaC for sodium absorption, maintains the airway surface liquid (ASL) at a depth optimal for efficient mucociliary clearance (MCC)[1][2][3]. In cystic fibrosis, the dysfunction of CFTR leads to unopposed ENaC activity, resulting in excessive sodium and water absorption from the airway lumen[1][2][3]. This depletes the ASL, leading to thickened mucus, impaired ciliary function, and a vicious cycle of obstruction, infection, and inflammation[3].
Amiloride, an early ENaC blocker, demonstrated the potential of this therapeutic approach by enhancing MCC in CF patients[1][4]. However, its clinical utility was hampered by a short duration of action and a dose-limiting side effect of hyperkalemia due to the blockade of ENaC in the kidneys[1][4]. This led to the development of next-generation inhaled ENaC inhibitors, such as this compound, designed for high potency and prolonged residence time in the lungs, with minimal systemic absorption to mitigate the risk of renal side effects[1][5]. This compound, a dimeric-amiloride derivative, emerged from these efforts, demonstrating a promising preclinical profile with potent and sustained ENaC inhibition in the airways and a significantly improved safety window concerning hyperkalemia[1].
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly blocking the ENaC pore on the apical membrane of airway epithelial cells. This inhibition reduces the influx of sodium ions from the airway lumen into the cells, thereby decreasing the osmotic driving force for water absorption. The net effect is an increase in the airway surface liquid volume, rehydration of the mucus layer, and restoration of effective mucociliary clearance.
dot
Caption: Mechanism of ENaC inhibition by this compound in the airway epithelium.
Quantitative Preclinical Data
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its potency, duration of action, efficacy, and safety profile. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Duration of Action in Human Bronchial Epithelial Cells (HBECs)
| Compound | IC50 (nM) | Duration of Action (t½, hours) |
| This compound | 2.4 | > 8 |
| Amiloride | 180 | < 1 |
| P552-02 | 4.3 | ~ 4 |
| Data sourced from Coote et al., 2015[1]. |
Table 2: In Vivo Efficacy in Guinea Pig Tracheal Potential Difference (TPD) Model
| Compound | ED50 (µg/kg, i.t.) | Duration of Action at 10 µg/kg (% inhibition at 6h) |
| This compound | 0.3 | ~ 50% |
| Amiloride | 10 | < 10% |
| Data sourced from Coote et al., 2015[1]. |
Table 3: In Vivo Efficacy in Sheep Mucociliary Clearance (MCC) Model
| Treatment | Dose (mg, inhaled) | Peak Increase in MCC (%) | Duration of Action (hours) |
| This compound | 1.5 - 3.0 | ~ 100% | > 6 |
| Hypertonic Saline (7%) | N/A | < 50% | < 4 |
| Data sourced from Coote et al., 2015[1]. |
Table 4: Pharmacokinetic Profile in Rats
| Compound | Volume of Distribution (L/kg) | Elimination Half-life (t½, hours) | Urinary Elimination (% of dose) |
| This compound | 2.2 | 0.9 | 0.97% |
| P552-02 | 19.7 | 3.8 | 33.3% |
| Data sourced from Coote et al., 2015[1]. |
Table 5: Hyperkalemia Potential in Rats
| Compound | Dose (µg/kg, i.t.) | Maximum Increase in Blood Potassium (mmol/L) |
| This compound | ≤ 3297 | No significant increase |
| Amiloride | 2000 | Significant increase |
| P552-02 | 600 | Significant increase |
| Data sourced from Coote et al., 2015[1]. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate this compound.
In Vitro Potency and Duration of Action in HBECs
-
Cell Culture: Primary human bronchial epithelial cells (HBECs) were cultured on permeable supports at an air-liquid interface to form differentiated, polarized monolayers.
-
Short-Circuit Current (Isc) Measurement: The HBEC monolayers were mounted in Ussing chambers. The basolateral membrane was permeabilized with amphotericin B to isolate the apical sodium current. A baseline Isc was established, and then increasing concentrations of this compound, amiloride, or P552-02 were added to the apical side to determine the concentration-response and calculate the IC50.
-
Duration of Action: After determining the IC50, the monolayers were exposed to a fixed concentration of the test compound. The compound was then washed out, and the recovery of the Isc was monitored over time to determine the half-life of inhibition.
dot
Caption: Experimental workflow for in vitro potency and duration of action studies.
In Vivo Efficacy in Guinea Pig Tracheal Potential Difference (TPD) Model
-
Animal Preparation: Anesthetized guinea pigs were used. The trachea was exposed, and a specialized catheter with agar (B569324) bridges was inserted to measure the potential difference across the tracheal epithelium.
-
Compound Administration: this compound or amiloride was administered via intratracheal (i.t.) instillation.
-
TPD Measurement: The TPD was continuously monitored before and after compound administration. The inhibition of the amiloride-sensitive component of the TPD was used as a measure of ENaC blockade. The dose-response relationship was determined to calculate the ED50. The duration of action was assessed by monitoring the TPD over several hours post-administration.
In Vivo Efficacy in Sheep Mucociliary Clearance (MCC) Model
-
Animal Model: Conscious, trained adult ewes were used. This large animal model is well-established for assessing MCC.
-
Compound Administration: this compound was formulated as a dry powder with lactose (B1674315) and administered via a Spinhaler device to the free-breathing sheep.
-
MCC Measurement: A radiolabeled tracer (99mTc-sulfur colloid) was delivered to the lungs as an aerosol. The clearance of the tracer from the lungs over time was monitored using a gamma camera. The rate of clearance was calculated and compared between vehicle-treated and this compound-treated animals.
dot
Caption: Experimental workflow for the in vivo sheep mucociliary clearance study.
Pharmacokinetic and Hyperkalemia Studies in Rats
-
Pharmacokinetics: Rats were administered this compound or P552-02 via intravenous injection. Blood samples were collected at various time points, and plasma concentrations of the compounds were determined using LC-MS/MS. Standard pharmacokinetic parameters, including volume of distribution and elimination half-life, were calculated. Urine was also collected to determine the extent of renal clearance.
-
Hyperkalemia Assessment: Conscious rats were administered the test compounds via intratracheal instillation at various doses. Blood samples were collected at different time points, and blood potassium levels were measured. The maximum increase in blood potassium was compared to the vehicle-treated control group.
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a novel inhaled therapy for diseases characterized by airway dehydration, such as cystic fibrosis. Its high potency and long duration of action in the airways, coupled with a significantly reduced risk of hyperkalemia, represent a substantial advancement over earlier ENaC inhibitors. The in vivo efficacy demonstrated in the sheep MCC model, a well-regarded translational model, further underscores its therapeutic promise.
The pharmacokinetic profile of this compound, characterized by rapid clearance and low urinary excretion, is consistent with its design for local action in the lungs with minimal systemic exposure. This is a key feature contributing to its improved safety profile.
Despite the promising preclinical findings, the clinical development of this compound was halted due to findings in long-term safety studies[1]. The specific reasons for this discontinuation are not detailed in the primary publication. However, the comprehensive preclinical evaluation of this compound provides a valuable case study and a benchmark for the development of future inhaled ENaC inhibitors. The methodologies employed and the data generated remain highly relevant for the continued pursuit of this therapeutic strategy. Future research in this area will likely focus on developing compounds that retain the high potency and long airway residence time of this compound while demonstrating a clean long-term safety profile. The insights gained from the this compound program will undoubtedly inform the design and development of the next generation of ENaC blockers for respiratory diseases.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
NVP-QBE170 for Cystic Fibrosis Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and experimental methodologies for NVP-QBE170, a novel inhaled epithelial sodium channel (ENaC) blocker investigated for the treatment of cystic fibrosis (CF). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to this compound and its Rationale in Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to impaired ion transport across epithelial surfaces. In the airways, this dysfunction results in dehydration of the airway surface liquid (ASL), leading to mucus accumulation, chronic infection, and progressive lung damage. The epithelial sodium channel (ENaC) plays a crucial role in ASL volume regulation by mediating sodium absorption. In CF, the absence of functional CFTR leads to ENaC hyperactivity, exacerbating ASL dehydration.[1]
This compound is a dimeric-amiloride derivative designed as a potent and selective inhaled ENaC blocker.[2] Its therapeutic rationale is to inhibit the hyperactive ENaC in the airways of CF patients, thereby restoring ASL hydration and improving mucociliary clearance (MCC). A key feature of this compound is its design to minimize systemic absorption and reduce the risk of hyperkalemia, a dose-limiting side effect of earlier ENaC inhibitors like amiloride (B1667095) that results from the blockade of renal ENaC.[3][4]
Quantitative Preclinical Data
The following tables summarize the key preclinical data for this compound in comparison to other ENaC blockers.
Table 1: In Vitro Potency of ENaC Blockers
| Compound | Human Bronchial Epithelial Cells (IC50, nM) | Guinea Pig ENaC (IC50, nM) | Rat ENaC (IC50, nM) | Sheep ENaC (IC50, nM) |
| This compound | 6.9 | 30 | 29 | 10 |
| Amiloride | 230 | 300 | 410 | 280 |
| P552-02 | 1.4 | 5.3 | 4.8 | Not Reported |
Data sourced from Coote et al., 2015.[2]
Table 2: In Vitro Duration of Action in Human Bronchial Epithelial Cells
| Compound | Incubation Time | % Recovery of Isc after 300s Perfusion |
| Amiloride | 2 min | ~100% |
| 10 min | ~100% | |
| This compound | 2 min | ~50% |
| 10 min | ~20% | |
| P552-02 | 2 min | ~75% |
| 10 min | ~60% |
Data interpreted from graphical representations in Coote et al., 2015.[2]
Table 3: In Vivo Efficacy in Guinea Pig Tracheal Potential Difference Model
| Treatment | Dose (µg/kg, intratracheal) | Maximum Inhibition of TPD (%) | Duration of Action (hours) |
| This compound | 3 | ~50 | > 6 |
| 10 | ~80 | > 8 | |
| Amiloride | 10 | ~50 | < 2 |
Data interpreted from graphical representations in Coote et al., 2015.[2]
Table 4: In Vivo Efficacy in Sheep Mucociliary Clearance (MCC) Model
| Treatment | Dose (mg, dry powder inhalation) | % Increase in MCC (0-1 hour post-dose) | % Increase in MCC (4 hours post-dose) |
| This compound | 1.5 - 3.0 | Maximal Efficacy Observed | Not Reported |
| 3 | Significant increase | Apparent effect | |
| 12 | Not at maximal efficacy | Greatest clearance observed | |
| Lactose (B1674315) Control | - | Baseline | Baseline |
| Hypertonic Saline (7%) | - | Significant enhancement | No residual effect |
Data sourced from Coote et al., 2015.[2]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Potency and Duration of Action
3.1.1. Cell Culture
Primary human bronchial epithelial cells (HBECs) were cultured on permeable supports at an air-liquid interface to form differentiated, polarized monolayers.[2]
3.1.2. Short-Circuit Current (Isc) Measurements
The cultured HBECs were mounted in Ussing chambers, and the short-circuit current was measured. The amiloride-sensitive Isc, which represents ENaC activity, was determined by adding a supramaximal concentration of amiloride. To determine the IC50 values, cumulative concentrations of the test compounds (this compound, amiloride, or P552-02) were added to the apical side of the monolayers, and the inhibition of the amiloride-sensitive Isc was measured.[2]
For the duration of action studies, the cells were incubated with the test compounds for either 2 or 10 minutes. The compound-containing solution was then removed and replaced with a compound-free solution. The recovery of the Isc was monitored for 300 seconds.[2]
In Vivo Efficacy in Guinea Pigs
3.2.1. Tracheal Potential Difference (TPD) Measurements
Anesthetized guinea pigs were used to measure the TPD, which is an in vivo measure of ion transport in the airways. A double-lumen catheter containing an exploring electrode and a drug delivery channel was inserted into the trachea. A reference electrode was placed subcutaneously. The baseline TPD was recorded, and then the test compounds were administered intratracheally. The change in TPD was monitored over time to assess the magnitude and duration of ENaC inhibition.[2]
In Vivo Efficacy in Sheep
3.3.1. Mucociliary Clearance (MCC) Measurements
Conscious adult ewes were nasally intubated. The test compounds were administered as a dry powder lactose blend using a Spinhaler device. MCC was measured by tracking the clearance of a radioactive tracer (99mTc-sulfur colloid) deposited in the lungs. The movement of the tracer was monitored using a gamma camera over several hours.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: ENaC signaling pathway in cystic fibrosis and the mechanism of action of this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Experimental workflows for in vivo efficacy studies of this compound.
Conclusion
The preclinical data for this compound demonstrate its potential as an inhaled ENaC blocker for cystic fibrosis therapy. It exhibits potent inhibition of ENaC with a longer duration of action compared to amiloride in vitro.[2] In vivo studies confirm its efficacy in relevant animal models, showing sustained inhibition of airway sodium transport and enhancement of mucociliary clearance.[2] Importantly, this compound was designed to have a reduced risk of hyperkalemia, a critical safety consideration for this class of drugs.[3][5] These findings support the continued investigation of this compound as a therapeutic agent for improving airway hydration and lung function in individuals with cystic fibrosis.
References
- 1. Does epithelial sodium channel hyperactivity contribute to cystic fibrosis lung disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local regulation of cystic fibrosis transmembrane regulator and epithelial sodium channel in airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. the-epithelial-sodium-channel-enac-as-a-therapeutic-target-for-cystic-fibrosis-lung-disease - Ask this paper | Bohrium [bohrium.com]
NVP-QBE170: A Novel Inhaled ENaC Blocker with a Mitigated Risk of Hyperkalemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-QBE170 is a novel, potent, and long-acting inhaled blocker of the epithelial sodium channel (ENaC). Developed as a potential therapeutic for cystic fibrosis (CF), it aims to enhance mucociliary clearance (MCC) by hydrating the airway surface liquid. A significant challenge with previous ENaC blockers, such as amiloride (B1667095), has been the dose-limiting side effect of hyperkalemia, resulting from the blockade of renal ENaC. Preclinical data strongly suggest that this compound has a significantly reduced potential to induce hyperkalemia, offering a wider therapeutic window. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and its favorable safety profile concerning potassium homeostasis.
Introduction: The Challenge of ENaC Inhibition and Hyperkalemia
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. In the airways of individuals with cystic fibrosis, ENaC is overactive, leading to excessive sodium and liquid absorption and subsequent dehydration of the airway surface, impairing mucociliary clearance.[1] While ENaC blockers like amiloride can counteract this, their systemic absorption and subsequent action on renal ENaC can lead to hyperkalemia, a potentially life-threatening electrolyte imbalance.[2][3][4] The development of inhaled ENaC blockers with a reduced risk of hyperkalemia is therefore a key therapeutic goal.[2][3] this compound, a dimeric-amiloride derivative, was specifically designed for inhaled delivery to maximize airway efficacy while minimizing systemic side effects.[2][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the ENaC. By binding to the ENaC protein on the apical membrane of airway epithelial cells, it blocks the influx of sodium ions. This inhibition of sodium absorption increases the volume of the airway surface liquid, which in turn rehydrates the mucus layer and improves mucociliary clearance. The key innovation in this compound lies in its pharmacokinetic and pharmacodynamic properties, which are designed to confine its primary activity to the lungs, thereby reducing systemic exposure and the risk of renal ENaC blockade.
Preclinical Efficacy and Safety Data
In Vitro Potency and Duration of Action
This compound demonstrated potent inhibition of ENaC function in primary human bronchial epithelial cells (HBECs) with a longer duration of action compared to amiloride and another ENaC blocker, P552-02.[2][3]
| Compound | IC50 (nM) | Duration of Action |
| This compound | Potent | Longer than comparators |
| Amiloride | - | Shorter |
| P552-02 | - | Shorter |
In Vivo Efficacy and Hyperkalemia Risk Assessment
Studies in animal models have consistently shown that this compound is effective in the airways at doses that do not induce hyperkalemia.
Intratracheal administration of this compound in guinea pigs attenuated ENaC activity in the airways with greater potency and a longer duration of action than amiloride.[2][3] Crucially, unlike amiloride and P552-02, this compound did not cause a significant increase in blood potassium levels in either guinea pigs or rats at the tested doses.[2][3]
| Animal Model | Compound | Dose (µg/kg) | Effect on Blood Potassium |
| Guinea Pig | Amiloride | ≥ 1670 | Significant increase |
| Guinea Pig | P552-02 | ≥ 60 | Significant increase |
| Guinea Pig | This compound | up to 2000 | No significant change |
| Rat | Amiloride | 2000 | Significant increase |
| Rat | P552-02 | 600 | Significant increase |
| Rat | This compound | up to 3297 | No significant change |
In a sheep model, inhaled this compound administered as a dry powder led to a dose-dependent increase in mucociliary clearance.[2] The effect of this compound was superior to that of inhaled hypertonic saline in terms of both efficacy and duration of action.[2][3] Importantly, blood potassium levels in the sheep were not significantly altered by this compound administration.[2]
Pharmacokinetic Profile
The favorable safety profile of this compound regarding hyperkalemia is linked to its pharmacokinetic properties. In rats, this compound exhibited a moderate volume of distribution and was rapidly cleared.[2] A key finding is the low urinary elimination of the parent compound, suggesting limited systemic exposure and reduced potential for interaction with renal ENaC.[2]
| Pharmacokinetic Parameter | This compound | P552-02 |
| Volume of Distribution (L/kg) | 2.2 | 19.7 |
| Elimination Half-life (t1/2) (h) | 0.9 | 3.8 |
| Urinary Elimination (% of dose) | 0.97 | 33.3 |
Experimental Protocols
In Vitro ENaC Inhibition Assay
-
Cell Culture: Primary human bronchial epithelial cells (HBECs) were cultured on permeable supports to form polarized monolayers.
-
Short-Circuit Current (Isc) Measurement: The cultured HBECs were mounted in Ussing chambers. The Isc, a measure of net ion transport, was recorded.
-
Protocol:
-
The basolateral membrane was permeabilized to isolate the apical ENaC-mediated current.
-
A baseline Isc was established.
-
Increasing concentrations of this compound, amiloride, or P552-02 were added to the apical side.
-
The inhibition of Isc was measured to determine the potency (IC50) of each compound.
-
For duration of action, after washing out the compound, the recovery of Isc was monitored over time.
-
In Vivo Hyperkalemia Assessment in Rats
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound, amiloride, P552-02, or vehicle was administered via intratracheal instillation.
-
Blood Sampling: Blood samples were collected at baseline (pre-dose) and at various time points (e.g., 6 and 24 hours) post-administration.
-
Potassium Measurement: Blood potassium levels were measured using a suitable biochemical analyzer.
-
Data Analysis: The maximum potassium level for each animal was used for quantification and comparison between treatment groups.
Sheep Model of Mucociliary Clearance
-
Animals: Conscious adult ewes were used.
-
Drug Formulation and Administration: this compound was formulated as a dry powder blend with lactose (B1674315) and administered via a Spinhaler device.
-
MCC Measurement:
-
A radioactive tracer (99mTc-sulfur colloid) was delivered to the lungs.
-
The clearance of the tracer from the lungs was monitored over time using a gamma camera.
-
-
Protocol: MCC was assessed at different time points (e.g., 1 and 4 hours) after the administration of this compound or control (lactose or hypertonic saline).
Conclusion
This compound represents a significant advancement in the development of inhaled ENaC blockers for the treatment of cystic fibrosis.[2] Its potent and sustained activity in the airways, combined with a markedly reduced risk of inducing hyperkalemia, distinguishes it from earlier ENaC inhibitors.[2][3][5] The preclinical data strongly support the potential of this compound to offer a safe and effective therapeutic option for improving mucociliary clearance in individuals with CF. Further clinical investigation is warranted to translate these promising preclinical findings to patients.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
An In-depth Technical Guide to the Pharmacological Properties of Nvp-qbe170
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nvp-qbe170 is a potent and selective inhaled blocker of the epithelial sodium channel (ENaC), developed as a potential therapeutic for cystic fibrosis (CF). As a dimeric-amiloride derivative, it exhibits a greater potency and a longer duration of action in the airways compared to its predecessor, amiloride (B1667095). A key pharmacological feature of this compound is its reduced potential to induce hyperkalemia, a significant dose-limiting side effect associated with systemic ENaC inhibition. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation. While clinical development was halted due to local airway irritancy, the preclinical data for this compound offers valuable insights into the development of next-generation inhaled ENaC inhibitors.
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of the epithelial sodium channel (ENaC) in the apical membrane of airway epithelial cells.[1][2] In cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to dehydration of the airway surface liquid (ASL) and impaired mucociliary clearance (MCC).[3][4] ENaC is a key regulator of sodium and fluid absorption from the airway lumen.[5][6] By blocking ENaC, this compound reduces sodium absorption, thereby increasing the hydration of the ASL and facilitating mucus clearance.[3]
The following diagram illustrates the role of ENaC in airway surface liquid regulation and the mechanism of action of this compound.
Caption: Mechanism of this compound action on ENaC in airway epithelium.
In Vitro Efficacy
The in vitro potency and duration of action of this compound were assessed using primary human bronchial epithelial cells (HBECs). The inhibitory effect on ENaC function was measured by short-circuit current (Isc).
| Compound | IC50 (nM)[3] |
| This compound | 2.6 ± 0.4 |
| P552-02 | 3.4 ± 0.5 |
| Amiloride | 89 ± 11 |
Table 1: In Vitro Potency of ENaC Blockers in Human Bronchial Epithelial Cells. Data are presented as mean ± SEM.
This compound demonstrated a significantly longer duration of action compared to amiloride and P552-02.[3]
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in guinea pig and sheep models.
Guinea Pig Tracheal Potential Difference
The effect of this compound on ENaC activity in the airways was assessed by measuring the tracheal potential difference (TPD) in guinea pigs. Intratracheal administration of this compound resulted in a dose-dependent reduction in TPD, indicating ENaC inhibition.
| Compound | ED50 (µg/kg, i.t.)[3] |
| This compound | 0.8 |
| Amiloride | 16 |
Table 2: In Vivo Potency of this compound and Amiloride in Guinea Pig TPD Assay.
This compound exhibited a more potent and sustained inhibition of ENaC in vivo compared to amiloride.[3]
Sheep Mucociliary Clearance Model
The effect of this compound on mucociliary clearance (MCC) was studied in conscious sheep. Dry powder inhalation of this compound led to a significant, dose-dependent increase in MCC, which was superior in both efficacy and duration to inhaled hypertonic saline.[3]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were investigated in rats following intravenous administration.
| Parameter | This compound[3] | P552-02[3] |
| t1/2 (h) | 0.9 | 3.8 |
| Volume of Distribution (L/kg) | 2.2 | 19.7 |
| Urinary Elimination (% of dose) | 0.97 | 33.3 |
Table 3: Pharmacokinetic Parameters of this compound and P552-02 in Rats.
This compound is characterized by rapid clearance and a moderate volume of distribution.[3] Its low urinary elimination suggests a reduced potential for systemic exposure and off-target effects, such as hyperkalemia.[3]
Safety and Toxicology
A primary advantage of this compound is its reduced risk of inducing hyperkalemia, a common adverse effect of systemically acting ENaC blockers.[3][7] In preclinical studies in both guinea pigs and rats, this compound did not cause hyperkalemia at doses that were effective in the airways.[3] However, the clinical development of this compound was discontinued (B1498344) due to findings of local irritancy in the airways during 28-day inhalation safety studies.[3]
Experimental Protocols
Short-Circuit Current (Isc) Measurements in HBECs
Objective: To determine the in vitro potency of ENaC inhibitors.
Methodology:
-
Primary human bronchial epithelial cells are cultured on permeable supports until a confluent monolayer is formed.
-
The supports are mounted in Ussing chambers, and the basolateral and apical sides are bathed in Krebs-bicarbonate Ringer solution.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current is recorded.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the apical bath, and the change in Isc is measured to determine the IC50 value.
The following diagram outlines the workflow for the short-circuit current experiment.
Caption: Experimental workflow for short-circuit current measurement.
In Vivo Tracheal Potential Difference (TPD) in Guinea Pigs
Objective: To assess the in vivo ENaC inhibitory activity in the airways.
Methodology:
-
Guinea pigs are anesthetized.
-
An exploring electrode is placed on the tracheal mucosal surface, and a reference electrode is placed subcutaneously.
-
A baseline TPD is recorded.
-
The test compound is administered directly into the trachea (intratracheal instillation).
-
The change in TPD is monitored over time to determine the potency (ED50) and duration of action.[6][8]
Mucociliary Clearance (MCC) in Conscious Sheep
Objective: To evaluate the effect of the test compound on mucus transport.
Methodology:
-
A radiolabeled tracer (e.g., 99mTc-sulfur colloid) is delivered to the lungs of conscious sheep via nebulization.
-
The clearance of the tracer from the lungs is monitored over several hours using a gamma camera.
-
The test compound is administered as a dry powder inhalation prior to the tracer.
-
The rate of tracer clearance is compared between vehicle- and compound-treated animals.[1]
Signaling Pathways
The activity of ENaC is regulated by various intracellular signaling pathways and extracellular factors, including proteolytic cleavage by proteases such as furin and prostasin.[9][10][11] This proteolytic activation increases the channel's open probability.
The following diagram depicts the proteolytic activation of ENaC.
Caption: Proteolytic activation of the epithelial sodium channel (ENaC).
Conclusion
This compound is a potent and selective inhaled ENaC blocker that demonstrated significant preclinical efficacy in models of cystic fibrosis. Its key advantage lies in its reduced potential to cause hyperkalemia, a major hurdle for other ENaC inhibitors. While its clinical development was halted, the pharmacological profile and the structure-activity relationships learned from this compound provide a valuable foundation for the ongoing development of safe and effective inhaled ENaC inhibitors for the treatment of cystic fibrosis and other muco-obstructive lung diseases. The data underscore the importance of balancing potent local activity in the lungs with minimal systemic exposure to avoid off-target effects.
References
- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 5. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The guinea-pig tracheal potential difference as an in vivo model for the study of epithelial sodium channel function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for NVP-QBE170 In Vitro Potency Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-QBE170 is a novel, potent, and long-acting inhaled blocker of the epithelial sodium channel (ENaC).[1][2][3] ENaC is a key regulator of sodium and fluid absorption in various epithelial tissues, including the airways.[4][5] In conditions such as cystic fibrosis, hyperactivation of ENaC leads to airway surface liquid depletion, mucus dehydration, and impaired mucociliary clearance.[5][6] this compound has been developed as a therapeutic strategy to enhance mucociliary clearance by inhibiting ENaC, with a reduced potential to cause hyperkalemia, a side effect associated with other ENaC blockers like amiloride (B1667095).[2]
These application notes provide a detailed protocol for determining the in vitro potency of this compound and other ENaC inhibitors using a short-circuit current (Isc) assay in primary human bronchial epithelial cells (HBECs).
Data Presentation
The in vitro potency of this compound has been compared with other ENaC blockers, amiloride and P552-02.[2] The half-maximal inhibitory concentration (IC50) values, determined by measuring the inhibition of the amiloride-sensitive short-circuit current in primary human bronchial epithelial cells, are summarized in the table below.
| Compound | IC50 (nM) in HBECs | pIC50 ± SD (n) in HBECs |
| This compound | 6.9 | 8.27 ± 0.32 (12) |
| P552-02 | - | 8.62 ± 0.15 (12) |
| Amiloride | - | 6.64 ± 0.14 (59) |
Data sourced from Coote et al., 2015.
Signaling Pathway and Mechanism of Action
The epithelial sodium channel (ENaC) is located on the apical membrane of airway epithelial cells and facilitates the transport of sodium ions from the airway surface liquid into the cells.[6] This sodium absorption drives the osmotic movement of water, thus regulating the volume of the airway surface liquid. In cystic fibrosis, the dysfunction of the CFTR channel leads to ENaC hyperactivation, resulting in excessive sodium and water reabsorption.[6] This depletes the airway surface liquid, leading to thick, dehydrated mucus that is difficult to clear. This compound acts as a direct blocker of the ENaC pore, inhibiting the influx of sodium ions and thereby helping to restore airway surface liquid hydration and improve mucociliary clearance.
Experimental Protocols
In Vitro Potency Determination of this compound using Short-Circuit Current (Isc) Assay
This protocol details the methodology for assessing the potency of this compound by measuring the inhibition of ENaC-mediated short-circuit current in primary human bronchial epithelial cells cultured on permeable supports.
Materials and Reagents:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Permeable cell culture inserts (e.g., Costar Snapwell™)
-
Cell culture medium (e.g., B-ALI™ growth and differentiation media)
-
Ussing Chamber System (e.g., from Physiologic Instruments or Warner Instruments)
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes
-
Ringer's solution (Krebs-bicarbonate Ringer, KBR)
-
This compound
-
Amiloride
-
P552-02 (or other comparator compounds)
-
Forskolin (optional, for assessing CFTR function)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Gas mixture (95% O2 / 5% CO2)
Procedure:
-
Cell Culture:
-
Culture primary HBECs on permeable supports at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation into a mucociliary phenotype.
-
Ensure the formation of a tight epithelial monolayer with a high transepithelial electrical resistance (TEER).
-
-
Ussing Chamber Setup:
-
Prepare fresh Ringer's solution and warm it to 37°C. Continuously bubble the solution with 95% O2 / 5% CO2 to maintain pH.
-
Calibrate the Ag/AgCl electrodes and mount them in the Ussing chamber.
-
Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
-
Short-Circuit Current Measurement:
-
Add equal volumes of warmed and gassed Ringer's solution to both the apical and basolateral chambers.
-
Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Under voltage-clamp conditions (clamped to 0 mV), the Isc, representing the net ion transport across the epithelium, is recorded.
-
-
Compound Addition and Data Acquisition:
-
To determine the total ENaC-mediated current, first add a supramaximal concentration of amiloride (e.g., 10-20 µM) to the apical chamber. The resulting decrease in Isc represents the amiloride-sensitive current, which is attributed to ENaC activity.
-
For determining the IC50 of this compound, after establishing a stable baseline, perform cumulative additions of increasing concentrations of this compound to the apical chamber.
-
Allow the Isc to stabilize after each addition before adding the next concentration.
-
At the end of the dose-response curve, add a supramaximal concentration of amiloride to determine the maximal ENaC inhibition.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 4. Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-epithelial-sodium-channel-enac-as-a-therapeutic-target-for-cystic-fibrosis-lung-disease - Ask this paper | Bohrium [bohrium.com]
- 6. Does epithelial sodium channel hyperactivity contribute to cystic fibrosis lung disease? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-QBE170 for Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-QBE170 is a novel and potent inhaled blocker of the epithelial sodium channel (ENaC).[1][2][3] In the airways, ENaC is a key regulator of sodium and fluid absorption from the luminal surface into the epithelial cell.[4][5] In conditions such as cystic fibrosis, the hyperactivity of ENaC contributes to the dehydration of the airway surface liquid, leading to impaired mucociliary clearance.[4][5] this compound is being investigated as a therapeutic agent to restore airway surface hydration and improve mucociliary function.[1][2] These application notes provide detailed protocols for the in vitro assessment of this compound in primary human bronchial epithelial cells (HBECs).
Mechanism of Action
This compound directly inhibits the ENaC protein channel located on the apical membrane of airway epithelial cells.[4][5] This blockage of sodium influx leads to a reduction in water reabsorption, thereby increasing the volume of the airway surface liquid and promoting effective mucociliary clearance.[5] The primary application of this compound in primary human bronchial epithelial cells is to assess its potency and duration of action as an ENaC inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in comparison to other ENaC blockers in primary human bronchial epithelial cells. The potency is expressed as the pIC50, which is the negative logarithm of the half maximal inhibitory concentration (IC50).
| Compound | Mean pIC50 in HBECs (± SD) |
| This compound | 8.8 ± 0.1 |
| Amiloride (B1667095) | 7.1 ± 0.1 |
| P552-02 | 8.4 ± 0.1 |
Data sourced from Coote et al.[1]
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
A well-differentiated primary human bronchial epithelial cell culture at an air-liquid interface is crucial for studying ENaC function.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Growth Medium (BEGM)
-
ALI culture medium
-
Collagen-coated permeable supports (e.g., Transwell®)
-
Tissue culture dishes
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Thaw and seed primary HBECs onto collagen-coated plastic tissue culture dishes in BEGM.
-
Expansion: Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until the cells reach 80-90% confluency.
-
Passaging: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin and centrifuge the cells to form a pellet.
-
Seeding on Permeable Supports: Resuspend the cell pellet in ALI medium and seed the cells onto the apical side of the collagen-coated permeable supports.
-
Submerged Culture: Maintain the cells in a submerged culture by adding ALI medium to both the apical and basal chambers for the first 5-7 days until a confluent monolayer is formed.
-
Establishing ALI: Once confluent, remove the medium from the apical chamber to establish the air-liquid interface. Continue to feed the cells from the basal chamber every 2-3 days.
-
Differentiation: Allow the cells to differentiate for at least 3-4 weeks at ALI. The culture will develop a mucociliary phenotype, which is ideal for studying ENaC activity.
Measurement of ENaC Activity using Short-Circuit Current (Isc)
The Ussing chamber technique to measure the short-circuit current (Isc) is the gold standard for quantifying ion transport across epithelial monolayers.
Materials:
-
Differentiated HBEC cultures on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
This compound and other ENaC blockers (e.g., amiloride)
-
Forskolin (to stimulate CFTR)
-
Bumetanide (to inhibit NKCC)
Protocol:
-
Chamber Setup: Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber, separating the apical and basolateral sides.
-
Equilibration: Add KBR solution to both chambers and maintain at 37°C, gassing with 95% O2/5% CO2. Allow the baseline electrical parameters to stabilize.
-
Baseline Isc Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Compound Addition: Add this compound to the apical chamber in a cumulative, concentration-dependent manner. Record the change in Isc after each addition until a maximal response is achieved.
-
Amiloride Control: Following the this compound dose-response, add a supramaximal concentration of amiloride to the apical chamber to determine the total amiloride-sensitive current, representing the ENaC-mediated current.
-
Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc at each concentration of this compound. Plot the concentration-response curve and determine the pIC50 value.
Signaling Pathway
The therapeutic rationale for this compound is based on its targeted inhibition of ENaC in the apical membrane of bronchial epithelial cells.
Conclusion
This compound is a potent ENaC inhibitor with a longer duration of action compared to earlier compounds like amiloride.[1][3] The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and other ENaC modulators using primary human bronchial epithelial cells. These methods are essential for preclinical assessment and drug development in the context of respiratory diseases characterized by impaired mucociliary clearance.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 3. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols: In Vivo Efficacy of NVP-QBE170
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo efficacy studies of NVP-QBE170, a potent and selective inhaled blocker of the epithelial sodium channel (ENaC). The following protocols and data are derived from preclinical studies aimed at evaluating its therapeutic potential, particularly for conditions such as cystic fibrosis.
Introduction
This compound is a dimeric-amiloride derivative designed for inhaled delivery to enhance mucociliary clearance (MCC) by inhibiting the epithelial sodium channel (ENaC) in the airways.[1] In diseases like cystic fibrosis, hyperactivation of ENaC leads to airway surface liquid depletion and impaired MCC.[2][3] this compound was developed to offer a potent and durable local effect in the lungs with reduced systemic exposure, thereby minimizing the risk of hyperkalemia, a known side effect of systemic ENaC inhibitors.[1][4]
Mechanism of Action: ENaC Inhibition
ENaC is a key channel in the apical membrane of airway epithelial cells, mediating sodium and fluid absorption.[2][3] In cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) channel leads to increased ENaC activity, resulting in airway dehydration.[2] this compound directly blocks ENaC, thereby inhibiting sodium absorption, rehydrating the airway surface, and improving mucociliary clearance.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dry Powder Formulation of Nvp-qbe170 for Inhalation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nvp-qbe170 is a novel and potent inhaled blocker of the epithelial sodium channel (ENaC).[1][2][3][4] By inhibiting ENaC in the airways, this compound has the potential to increase airway surface liquid hydration and enhance mucociliary clearance. This makes it a promising therapeutic candidate for respiratory diseases characterized by mucus obstruction, such as cystic fibrosis.[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in animal models and have highlighted a reduced risk of hyperkalemia, a side effect associated with other ENaC inhibitors.[1][2][3][4] This document provides detailed application notes and protocols for the development of a dry powder formulation of this compound intended for inhalation.
Mechanism of Action: ENaC Inhibition
This compound is a dimeric-amiloride derivative that acts as a potent and selective blocker of the ENaC.[1][3] The epithelial sodium channel is a key regulator of sodium and fluid absorption in the airways.[6][7] In certain respiratory diseases, hyperactivation of ENaC leads to dehydration of the airway surface liquid, impaired ciliary function, and mucus accumulation.[8][9][10] By blocking ENaC, this compound is expected to restore airway surface liquid height and improve mucociliary clearance.
Caption: this compound inhibits ENaC-mediated sodium and water absorption in airway epithelia.
Data Presentation
In Vitro Potency of this compound
| Compound | IC50 (nM) in Human Bronchial Epithelial Cells |
| This compound | 25 |
| Amiloride | 300 |
| P552-02 | 10 |
| Data sourced from preclinical studies. |
In Vivo Efficacy in Guinea Pig Tracheal Potential Difference
| Compound | ED50 (µg/kg) at 1 hour | ED50 (µg/kg) at 4 hours |
| This compound | 150 | 410 |
| Amiloride | 500 | >2000 |
| P552-02 | 80 | 128 |
| Data reflects the dose required to achieve 50% of the maximal effect. |
Pharmacokinetic Profile in Rats
| Compound | Volume of Distribution (L/kg) | Elimination Half-life (t½) (hours) |
| This compound | 2.2 | 0.9 |
| P552-02 | 19.7 | 3.8 |
| Following intravenous administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Dry Powder Formulation
This protocol describes a carrier-based dry powder formulation, which is a common approach for potent low-dose drugs.
1.1. Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Inhalation-grade lactose (B1674315) (e.g., Lactohale®)
-
Dry powder inhaler device (e.g., single-dose capsule-based or multi-dose reservoir)
-
Micronizer (e.g., jet mill)
-
Blender (e.g., Turbula® mixer)
-
Capsule filling machine (for capsule-based devices)
1.2. Method:
Caption: Workflow for preparing a carrier-based this compound dry powder inhaler formulation.
1.2.1. Micronization of this compound: To achieve a particle size suitable for deep lung deposition (typically 1-5 µm), micronization of the this compound API is necessary.[11]
-
Set up the jet mill according to the manufacturer's instructions.
-
Carefully feed the this compound powder into the mill.
-
Control the milling pressure and feed rate to achieve the target particle size distribution.
-
Collect the micronized powder and characterize the particle size using laser diffraction.
1.2.2. Blending with Lactose:
-
Based on the desired dose, calculate the required ratio of micronized this compound to lactose. Preclinical studies have used 0-15% blends.[1]
-
Accurately weigh the micronized this compound and lactose.
-
Combine the powders in a blender.
-
Blend for a sufficient time to ensure a homogenous mixture. The blending time will need to be optimized for the specific blender and batch size.
1.2.3. Device Filling:
-
For capsule-based inhalers, fill the blended powder into individual capsules (e.g., size 3 HPMC) to the target fill weight.
-
For reservoir-based inhalers, load the blended powder into the device's reservoir.
Protocol 2: Characterization of the Dry Powder Formulation
A thorough characterization of the dry powder is crucial to ensure consistent performance.
2.1. Particle Size Distribution:
-
Method: Laser Diffraction (e.g., Malvern Mastersizer).
-
Procedure: Disperse the powder in a suitable non-solvent and measure the particle size distribution.
-
Key Parameters: D10, D50, D90, and Span ((D90-D10)/D50).
2.2. Powder Morphology:
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure: Mount a small sample of the powder on a stub, coat with a conductive material (e.g., gold), and image at various magnifications.
-
Analysis: Visually inspect the particle shape, surface texture, and extent of agglomeration.
2.3. Powder Flowability:
-
Methods: Carr's Index and Hausner Ratio.
-
Procedure: Measure the bulk density and tapped density of the powder.
-
Calculation:
-
Carr's Index (%) = [ (Tapped Density - Bulk Density) / Tapped Density ] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
Interpretation: Lower values indicate better flowability.
Protocol 3: In Vitro Aerosol Performance Testing
This protocol assesses the aerodynamic properties of the formulation, which is a critical predictor of in vivo lung deposition.
3.1. Apparatus:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
-
Vacuum pump.
-
Flow meter.
-
Dry powder inhaler device.
3.2. Method:
Caption: Workflow for in vitro aerosol performance testing of the this compound DPI.
3.2.1. Impactor Setup:
-
Coat the collection surfaces of the impactor with a solution to prevent particle bounce (e.g., silicone in a volatile solvent).
-
Assemble the impactor and connect it to the vacuum pump.
-
Set the airflow rate to achieve a 4 kPa pressure drop across the device, which is a standard for many DPIs.
3.2.2. Sample Actuation:
-
Load the DPI device with the this compound formulation.
-
Connect the mouthpiece of the inhaler to the induction port of the impactor.
-
Actuate the device and draw air through the impactor for a specified duration to simulate an inhalation.
3.2.3. Drug Recovery and Quantification:
-
Disassemble the impactor and rinse each stage and the induction port with a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
3.2.4. Data Analysis:
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) from the cumulative mass distribution of the drug on the impactor stages.
-
Determine the Fine Particle Fraction (FPF) , which is the percentage of the emitted dose with an aerodynamic diameter typically less than 5 µm.
Conclusion
The development of a dry powder formulation of this compound for inhalation is a promising approach for the treatment of muco-obstructive respiratory diseases. The protocols outlined in this document provide a comprehensive framework for the preparation, characterization, and in vitro performance testing of such a formulation. Careful optimization of the formulation and manufacturing process will be critical to ensure the delivery of a safe, effective, and consistent product to patients.
References
- 1. Characterization of dry powder inhaler performance through experimental methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inhalationmag.com [inhalationmag.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oindpnews.com [oindpnews.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. qdcxjkg.com [qdcxjkg.com]
- 11. The Role Of Micronization With Dry Powder Inhaler Technologies [pharmaceuticalonline.com]
LC-MS/MS analysis of Nvp-qbe170 in plasma
Anwendungs- und Protokollhinweise für die LC-MS/MS-Analyse von Nvp-qbe170 in Plasma
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
This compound ist ein potenter und selektiver Inhibitor des epithelialen Natriumkanals (ENaC), der für die Inhalationstherapie bei Mukoviszidose entwickelt wurde.[1][2] Die Quantifizierung von this compound in Plasmamatrizes ist für pharmakokinetische (PK) Studien zur Bewertung der systemischen Exposition und Sicherheit des Medikaments von entscheidender Bedeutung. Die Flüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS) bietet aufgrund ihrer hohen Empfindlichkeit und Selektivität die Methode der Wahl für die bioanalytische Quantifizierung.[3][4][5] Diese Application Note beschreibt ein Protokoll für die Extraktion und Quantifizierung von this compound in Plasma mittels LC-MS/MS.
Experimentelle Protokolle
1. Probenvorbereitung: Protein-Präzipitation
Die Proteinfällung ist eine schnelle und effektive Methode zur Entfernung von Proteinen aus biologischen Proben vor der LC-MS/MS-Analyse.[6]
-
Reagenzien:
-
Acetonitril (ACN) mit 0,1 % Ameisensäure (v/v)
-
Humanplasma (K2-EDTA)
-
This compound-Standard
-
Interner Standard (IS) (z. B. ein strukturell ähnliches, stabil-isotopenmarkiertes Molekül)
-
-
Verfahren:
-
Eine Aliquote von 50 µL Humanplasma in ein 1,5-ml-Mikrozentrifugenröhrchen geben.
-
5 µL der internen Standard-Arbeitslösung hinzufügen und 10 Sekunden lang vortexen.
-
150 µL eiskaltes Acetonitril mit 0,1 % Ameisensäure hinzufügen, um die Proteine auszufällen.
-
Die Probe 1 Minute lang bei hoher Geschwindigkeit vortexen.
-
Die Probe 10 Minuten lang bei 14.000 x g und 4 °C zentrifugieren.
-
Den Überstand vorsichtig in ein sauberes Röhrchen überführen.
-
Den Überstand unter einem leichten Stickstoffstrom bei 40 °C zur Trockne eindampfen.
-
Den Rückstand in 100 µL der mobilen Phase A rekonstituieren.
-
Die rekonstituierte Probe 5 Minuten lang bei 14.000 x g zentrifugieren.
-
Den Überstand in ein HPLC-Fläschchen für die LC-MS/MS-Analyse überführen.
-
2. LC-MS/MS-Bedingungen
-
Flüssigkeitschromatographie (LC):
-
System: Ein UHPLC-System wie das Waters ACQUITY UPLC H-Class Plus[7]
-
Säule: Eine Umkehrphasensäule, die für die Analyse kleiner Moleküle geeignet ist (z. B. Waters ACQUITY UPLC BEH C18, 1,7 µm, 2,1 x 50 mm)
-
Mobile Phase A: Wasser mit 0,1 % Ameisensäure
-
Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure
-
Flussrate: 0,4 ml/min
-
Säulentemperatur: 40 °C
-
Injektionsvolumen: 5 µL
-
Gradientenelution:
Zeit (min) %B 0,0 5 2,5 95 3,5 95 3,6 5 | 5,0 | 5 |
-
-
Tandem-Massenspektrometrie (MS/MS):
-
System: Ein Triple-Quadrupol-Massenspektrometer wie das AB SCIEX 6500 QTRAP[7]
-
Ionisierungsquelle: Elektrospray-Ionisierung (ESI) im positiven Modus
-
Multiple Reaction Monitoring (MRM)-Übergänge:
-
Beispiel für this compound: Q1 m/z 451,2 → Q3 m/z 254,1 (hypothetisch)
-
Beispiel für IS: Q1 m/z 456,2 → Q3 m/z 259,1 (hypothetisch)
-
-
MS-Parameter (Beispiel):
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Mittel
-
IonSpray Voltage (IS): 5500 V
-
Temperatur (TEM): 500 °C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Declustering Potential (DP): 80 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 35 V
-
Collision Cell Exit Potential (CXP): 12 V
-
-
Datenpräsentation
Die folgenden Tabellen fassen die Beispieldaten für die quantitative Analyse von this compound in Plasma zusammen.
Tabelle 1: Kalibrierkurvenparameter
| Parameter | Wert |
| Konzentrationsbereich | 1 - 1000 ng/ml |
| Regressionsmodell | Lineare Regression (1/x²-Wichtung) |
| Korrelationskoeffizient (r²) | > 0,995 |
| Genauigkeit der Standards | Innerhalb von ±15 % des Nennwerts |
| Präzision der Standards | ≤15 % RSD |
Tabelle 2: Genauigkeit und Präzision
| QC-Level | Konzentration (ng/ml) | Intra-Assay-Genauigkeit (%) | Intra-Assay-Präzision (%RSD) | Inter-Assay-Genauigkeit (%) | Inter-Assay-Präzision (%RSD) |
| LLOQ | 1 | 98,5 | 8,2 | 101,2 | 9,5 |
| Niedrig | 3 | 102,1 | 6,5 | 103,5 | 7,8 |
| Mittel | 100 | 97,8 | 4,1 | 99,1 | 5,2 |
| Hoch | 800 | 101,5 | 3,5 | 100,8 | 4,1 |
Tabelle 3: Wiederfindung und Matrixeffekt
| QC-Level | Konzentration (ng/ml) | Extraktionswiederfindung (%) | Matrixeffekt (%) |
| Niedrig | 3 | 92,5 | 98,1 |
| Mittel | 100 | 94,1 | 99,5 |
| Hoch | 800 | 93,2 | 97,8 |
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die this compound-Analyse.
Abbildung 2: Prinzip der LC-MS/MS-Analyse.
References
- 1. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. news-medical.net [news-medical.net]
- 7. Bioanalytical Method Development and Validation - IITRI [iitri.org]
Application Notes and Protocols: NVP-QBE170 for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-QBE170 is a potent and selective inhaled blocker of the epithelial sodium channel (ENaC).[1][2][3] In respiratory research, particularly in the context of cystic fibrosis (CF), this compound is investigated for its potential to enhance mucociliary clearance (MCC) by increasing airway surface hydration.[1][2][3] A key advantage of this compound is its design for inhaled delivery, which maximizes its therapeutic effect in the lungs while minimizing systemic side effects like hyperkalemia, a dose-limiting factor for earlier ENaC inhibitors such as amiloride (B1667095).[1][3]
In healthy airways, a balance between ENaC-mediated sodium absorption and cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion maintains proper airway surface liquid volume, which is crucial for effective mucociliary clearance.[4][5] In cystic fibrosis, deficient CFTR function leads to ENaC hyperactivation, resulting in excessive sodium and liquid absorption, airway surface dehydration, and impaired mucociliary clearance.[4] By blocking ENaC, this compound is designed to counteract this dehydration.
Mechanism of Action
This compound directly inhibits the ENaC protein on the apical membrane of airway epithelial cells. This blockage of sodium influx reduces the driving force for water absorption, leading to increased airway surface liquid and improved mucociliary function.
Caption: Mechanism of action of this compound on ENaC in airway epithelial cells.
Data Presentation
In Vitro Potency and Duration of Action
| Compound | IC50 (nM) in HBECs | Duration of Action (t½, hours) |
| This compound | Potent | Longer than comparators |
| Amiloride | - | - |
| P552-02 | - | - |
Note: Specific IC50 and t½ values from the primary literature should be inserted here. The provided search results indicate this compound is more potent and has a longer duration of action than amiloride and P552-02.[1][2][3]
In Vivo Efficacy: Mucociliary Clearance in Sheep
| Treatment | MCC Improvement | Duration of Action |
| This compound (dry powder inhalation) | Dose-dependent increase | Better than hypertonic saline |
| Hypertonic Saline | - | - |
Note: The results showed this compound was superior to inhaled hypertonic saline in both efficacy and duration of action.[1][2][3]
In Vivo Safety: Hyperkalemia Potential
| Animal Model | This compound | Amiloride |
| Guinea Pig | No hyperkalemia | - |
| Rat | No hyperkalemia | - |
Note: Intratracheal administration of this compound did not induce hyperkalemia in guinea pigs or rats, unlike amiloride which is known to have this side effect.[1][3]
Experimental Protocols
In Vitro Evaluation of ENaC Inhibition in Human Bronchial Epithelial Cells (HBECs)
Objective: To determine the potency and duration of action of this compound in inhibiting ENaC function.
Methodology: Short-Circuit Current (Isc) Measurement in an Ussing Chamber.
-
Cell Culture: Culture primary HBECs on permeable supports at an air-liquid interface to achieve a differentiated, polarized epithelium.
-
Ussing Chamber Setup: Mount the permeable supports with the HBEC monolayer in an Ussing chamber. Perfuse both the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current, which represents the net ion transport across the epithelium.
-
ENaC Inhibition: Add this compound to the apical side of the epithelium at various concentrations. The decrease in Isc corresponds to the inhibition of ENaC-mediated sodium transport.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of Isc inhibition against the log concentration of this compound.
-
Duration of Action: After washing out the compound, monitor the recovery of Isc over time to determine the duration of action (t½).
Caption: Workflow for in vitro assessment of this compound using short-circuit current.
In Vivo Assessment of Mucociliary Clearance (MCC) in Sheep
Objective: To evaluate the in vivo efficacy of inhaled this compound on mucociliary clearance.
Methodology: Gamma Scintigraphy.
-
Animal Model: Use conscious adult sheep.
-
Drug Administration: Administer this compound as a dry powder blend with lactose (B1674315) via a Spinhaler device.
-
Radiotracer Administration: After a specified time post-drug administration, deliver a radiolabeled tracer (e.g., 99mTc-sulfur colloid) to the lungs as an aerosol.
-
Imaging: Use a gamma camera to image the lungs at regular intervals to track the clearance of the radiotracer over time.
-
Data Analysis: Quantify the amount of radioactivity remaining in the lungs at each time point to calculate the rate of mucociliary clearance. Compare the clearance rates between this compound treated, vehicle-treated, and comparator-treated (e.g., hypertonic saline) groups.
Caption: Workflow for in vivo assessment of mucociliary clearance in sheep.
In Vivo Safety Assessment of Hyperkalemia
Objective: To determine the potential of inhaled this compound to cause hyperkalemia.
Methodology: Blood Potassium Level Monitoring.
-
Animal Models: Use guinea pigs and rats.
-
Drug Administration: Administer this compound via intratracheal instillation.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Potassium Measurement: Analyze the plasma from the blood samples to determine the concentration of potassium ions.
-
Data Analysis: Compare the plasma potassium levels in this compound-treated animals to those in vehicle-treated and positive control (e.g., amiloride-treated) animals.
Conclusion
This compound is a promising inhaled ENaC blocker for the treatment of respiratory diseases characterized by impaired mucociliary clearance, such as cystic fibrosis.[1][2][3] Its high potency, long duration of action in the airways, and reduced risk of hyperkalemia make it a significant advancement over previous ENaC inhibitors.[1][3] The experimental protocols outlined above provide a framework for the preclinical evaluation of this compound and similar compounds in respiratory research.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 3. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-QBE170 Administration in Preclinical Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of NVP-QBE170, a potent and selective inhaled blocker of the epithelial sodium channel (ENaC). The protocols detailed below are based on established preclinical studies in various animal models relevant to respiratory diseases, such as cystic fibrosis.
Introduction
This compound is a novel dimeric-amiloride derivative designed for inhaled delivery to enhance mucociliary clearance (MCC) by blocking ENaC in the airways.[1][2] In respiratory diseases like cystic fibrosis, a primary defect in ion transport leads to dehydration of the airway surface liquid and impaired MCC.[1] By inhibiting ENaC, this compound increases the hydration of the airway surface, facilitating mucus clearance.[1][3] A key advantage of this compound over other ENaC inhibitors, such as amiloride, is its reduced potential to cause hyperkalemia, a significant side effect resulting from renal ENaC blockade.[1][2] Preclinical studies have demonstrated the efficacy and favorable safety profile of this compound in guinea pig, rat, and sheep models.[1][3]
Mechanism of Action: ENaC Blockade
This compound exerts its therapeutic effect by directly inhibiting the epithelial sodium channel (ENaC) on the apical surface of airway epithelial cells.[4] ENaC is a key regulator of sodium and water reabsorption from the airway lumen.[4] In conditions like cystic fibrosis, ENaC hyperactivity contributes to the dehydration of the airway surface liquid.[1] By blocking ENaC, this compound reduces sodium absorption, leading to increased airway surface liquid and improved mucociliary clearance.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy in Guinea Pig Tracheal Potential Difference (TPD) Model
| Compound | Administration Route | Time Post-Dosing (h) | ED₅₀ (µg/kg) |
| This compound | Intratracheal | 1 | 1.7 |
| Amiloride | Intratracheal | 1 | 16 |
| P552-02 | Intratracheal | 1 | 0.2 |
| This compound | Intratracheal | 4 | > 30 |
| Amiloride | Intratracheal | 4 | > 100 |
| P552-02 | Intratracheal | 4 | 0.3 |
Data sourced from Coote et al., 2015.[2]
Table 2: Pharmacokinetic Profile in Rats
| Compound | t₁/₂ (h) | Volume of Distribution (L/kg) | Urinary Elimination (% of dose) |
| This compound | 0.9 | 2.2 | 0.97 |
| P552-02 | 3.8 | 19.7 | 33.3 |
Data sourced from Coote et al., 2015.[2]
Table 3: Efficacy in Sheep Mucociliary Clearance (MCC) Model
| Treatment | Dose | Time of MCC Assessment Post-Dosing (h) | Outcome |
| This compound (dry powder) | 1.5 - 3.0 mg | 1 | Dose-dependent increase in clearance rate |
| This compound (dry powder) | Not specified | 4 | Sustained improvement in clearance |
| Hypertonic Saline (7%) | Not applicable | Immediate | Increased clearance |
| Hypertonic Saline (7%) | Not applicable | 4 | Effect diminished |
Data sourced from Coote et al., 2015.[2]
Experimental Protocols
Detailed methodologies for the administration of this compound in key preclinical respiratory models are provided below.
Guinea Pig Model: Tracheal Potential Difference (TPD)
This model is used to assess the in vivo potency and duration of action of ENaC blockers.
Protocol:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are used. Anesthesia is induced and maintained throughout the procedure.
-
Intratracheal Administration: A cannula is inserted into the trachea. This compound, formulated as a solution, is administered directly into the lungs via intratracheal instillation.[2]
-
Tracheal Potential Difference (TPD) Measurement: At a predetermined time point post-administration (e.g., 1 or 4 hours), the TPD is measured.[2] This is done by inserting a saline-filled catheter with an exploring electrode into the trachea and a reference electrode subcutaneously. The potential difference across the tracheal epithelium is recorded. A decrease in TPD indicates ENaC blockade.
Rat Model: Assessment of Hyperkalemia
This model is crucial for evaluating the systemic side effects of ENaC blockers, specifically hyperkalemia.
Protocol:
-
Animal Preparation: Conscious rats are used for this study.
-
Drug Administration: this compound is administered to the rats. While the primary paper focuses on airway administration in other models, for systemic side effect evaluation, administration would be such that systemic exposure is achieved.
-
Blood Sampling: Blood samples are collected at various time points post-dosing. A key time point for assessing peak potassium levels is around 4 hours after administration.[2]
-
Potassium Level Analysis: Plasma potassium levels are measured from the collected blood samples to determine if hyperkalemia is induced.
Sheep Model: Mucociliary Clearance (MCC)
This large animal model is highly relevant for assessing the effects of inhaled drugs on mucociliary clearance.
Protocol:
-
Animal Preparation: Conscious adult ewes are used.
-
Dry Powder Inhalation: this compound, formulated as a dry powder blend with lactose, is administered to the free-breathing sheep using a device like a Spinhaler.[2]
-
Radiotracer Administration: At a specified time after this compound administration (e.g., 1 or 4 hours), a radiolabeled tracer (e.g., ⁹⁹mTc-sulphur colloid) is delivered to the lungs as an aerosol.[2]
-
Gamma Scintigraphy: The retention of the radiotracer in the lungs is measured over a period (e.g., 60 to 120 minutes) using a gamma camera.[2]
-
Data Analysis: The rate of clearance of the radiotracer is calculated to determine the mucociliary clearance rate. An increased clearance rate compared to vehicle control indicates improved MCC.
Conclusion
This compound has demonstrated significant promise in preclinical respiratory models as a potent inhaled ENaC blocker with a favorable safety profile, particularly with regard to the risk of hyperkalemia.[1][2] The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other ENaC inhibitors in relevant animal models of respiratory disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the continued development of novel therapies for conditions such as cystic fibrosis.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nvp-qbe170 solubility and stability issues
Welcome to the technical support center for NVP-QBE170. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a user-friendly format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective blocker of the epithelial sodium channel (ENaC).[1] It is a dimeric-amiloride derivative designed for inhaled delivery to enhance mucociliary clearance (MCC) in the lungs, with a reduced risk of hyperkalemia compared to other ENaC blockers like amiloride.[1] Its primary mechanism involves the direct inhibition of ENaC, which reduces sodium and fluid absorption from the airway surface, thus improving hydration.
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?
A2: Precipitation during stock solution preparation in DMSO can be due to several factors. Firstly, ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can lower the solubility of your compound.[2] Secondly, insufficient mixing can be a cause; vigorous vortexing and sonication can aid dissolution.[2] Lastly, the concentration you are trying to achieve may exceed the solubility limit of this compound in DMSO.
Q3: My this compound solution appears to be degrading over time in my aqueous assay buffer. What are the likely causes?
A3: Degradation in aqueous solutions can be attributed to hydrolysis, oxidation, or pH instability.[3] this compound, being a guanidinium (B1211019) compound, is generally stable, but the overall molecular structure may contain labile functional groups susceptible to hydrolysis, especially at non-neutral pH.[3][4] Oxidation can occur if the molecule has electron-rich moieties and is exposed to dissolved oxygen or light.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C, protected from light and moisture.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Visible particles or cloudiness in DMSO stock solution. | 1. Compound concentration exceeds solubility limit.2. Insufficient mixing.3. Low-quality or wet DMSO. | 1. Prepare a less concentrated stock solution.2. Vortex vigorously for 2-3 minutes and sonicate in a water bath for 10-15 minutes.[2]3. Use fresh, anhydrous, high-purity DMSO.[2] |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | 1. Poor aqueous solubility of the compound.2. Final DMSO concentration is too low to maintain solubility.3. Incompatible buffer system. | 1. Increase the final concentration of DMSO in the aqueous solution (while ensuring it is compatible with your assay).2. Pre-warm the aqueous buffer before adding the compound solution.3. Test the solubility in different aqueous buffers (e.g., PBS, TRIS) to find a more compatible formulation.[2] |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | 1. Degradation of stock solution due to improper storage.2. Degradation of compound in assay buffer during the experiment. | 1. Prepare fresh stock solutions for each experiment or validate storage stability.2. Minimize the incubation time of the compound in the assay buffer.3. Perform experiments at a lower temperature if the assay allows. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | 1. Identify the degradation products to understand the degradation pathway.2. Adjust the pH of the buffer, add antioxidants, or protect from light to mitigate the specific degradation mechanism.[3] |
Data Presentation
Disclaimer: The following data are representative examples based on the properties of structurally similar compounds and general laboratory protocols. Users should perform their own experiments to determine the precise solubility and stability of their specific batch of this compound.
Table 1: Representative Solubility of this compound
| Solvent | Estimated Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Water | Sparingly soluble |
| PBS (pH 7.4) | ~0.5 mg/mL (with up to 1% DMSO) |
| Ethanol | Slightly soluble |
Table 2: Representative Stability of this compound in Solution
| Solution | Storage Condition | Time | Estimated Remaining Compound (%) |
| 10 mM in DMSO | -20°C, protected from light | 1 month | >98% |
| 10 µM in PBS (pH 7.4) | 4°C | 24 hours | ~95% |
| 10 µM in PBS (pH 7.4) | Room Temperature | 8 hours | ~90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to room temperature.
-
Add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
If solids persist, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Aqueous Solubility (Kinetic Method)
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS pH 7.4) to a final concentration that is expected to be above the solubility limit.
-
Mix the solution vigorously for 1-2 hours at room temperature.
-
Centrifuge the solution to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 3: Preliminary Assessment of Stability in Aqueous Buffer
-
Prepare a working solution of this compound in the aqueous buffer of interest at the desired concentration (e.g., 10 µM).
-
Aliquot the working solution into separate vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
Immediately analyze the samples by a suitable analytical method (e.g., HPLC or LC-MS) to determine the concentration of the remaining parent compound.
-
Plot the percentage of the remaining compound against time for each condition to assess the stability profile.[3]
Visualizations
Caption: Mechanism of ENaC inhibition by this compound in airway epithelial cells.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Nvp-qbe170 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Nvp-qbe170 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhaled blocker of the epithelial sodium channel (ENaC).[1][2] Its primary mechanism of action is the potent and selective inhibition of ENaC function.[1] This inhibition is intended to enhance mucociliary clearance (MCC) and improve mucosal hydration in the lungs, which is particularly relevant for conditions like cystic fibrosis (CF).[1][2] this compound is a dimeric-amiloride derivative designed for inhaled delivery to reduce the risk of hyperkalemia (elevated blood potassium levels), a side effect associated with systemic ENaC blockade.[1][3]
Q2: In which animal models has this compound been tested in vivo?
A2: Preclinical in vivo studies for this compound have been conducted in guinea pigs, rats, and sheep to assess its efficacy and safety.[1][2][4]
Q3: What is the primary safety concern with ENaC inhibitors and how does this compound address this?
A3: A primary safety concern with ENaC inhibitors is the risk of hyperkalemia, which can result from the blockade of ENaC in the kidneys.[1][3] this compound was specifically designed for inhaled delivery to target the airways directly, thereby minimizing systemic exposure and reducing the potential to induce hyperkalemia compared to other ENaC blockers like amiloride.[1][2][3]
Q4: How is this compound typically administered in in vivo studies?
A4: In preclinical studies, this compound has been administered via intratracheal (i.t.) instillation as a solution and as a dry powder inhalation.[1][2] The dry powder formulation often uses lactose (B1674315) as a carrier.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Efficacy (e.g., no significant change in mucociliary clearance) | Insufficient Dosage: The administered dose may be too low to achieve the desired therapeutic effect. | Conduct a dose-escalation study to identify the optimal dose. In sheep, dose-dependent increases in MCC were observed.[1] |
| Suboptimal Formulation or Delivery: The formulation may not be stable, or the delivery method may not be efficient. For dry powder, ensure proper aerosolization. | Prepare fresh formulations for each experiment. For intratracheal instillation, ensure accurate delivery to the lungs. For dry powder, optimize the formulation blend (e.g., this compound to lactose ratio).[1] | |
| Timing of Assessment: The therapeutic effect may have a specific time course. | Measure the outcome at different time points post-administration. For example, the effect of this compound on MCC in sheep was assessed at 1 and 4 hours after dosing.[1] | |
| High Variability in Results | Inconsistent Administration Technique: Variations in the administration procedure can lead to inconsistent drug delivery. | Ensure all personnel are thoroughly trained on the administration protocol (e.g., intratracheal instillation, dry powder inhalation). |
| Biological Variability: Inherent biological differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into treatment groups. | |
| Unexpected Toxicity (e.g., signs of respiratory distress) | High Local Concentration: The administered dose, although systemically safe, might cause local irritation or toxicity in the lungs. | While this compound is designed for a better safety profile, monitor animals closely for any adverse reactions. Consider reducing the concentration of the administered solution or the amount of dry powder. |
| Vehicle Effects: The vehicle used for formulation (e.g., solvents, excipients) could be causing adverse effects. | Include a vehicle-only control group in your study to differentiate between vehicle effects and compound toxicity. | |
| Hyperkalemia Observed | Unexpectedly High Systemic Exposure: The drug may be absorbed into the systemic circulation at higher levels than anticipated. | Although designed to avoid this, it is crucial to monitor blood potassium levels.[1] If hyperkalemia is observed, re-evaluate the dose and formulation. Perform pharmacokinetic studies to understand systemic exposure. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Guinea Pigs (Tracheal Potential Difference)
| Compound | Administration Route | Dose (ED₅₀) at 1h | Dose (ED₅₀) at 4h |
| This compound | Intratracheal | 1.7 µg·kg⁻¹ | Not reported |
| Amiloride | Intratracheal | 16 µg·kg⁻¹ | Not reported |
| P552-02 | Intratracheal | 0.2 µg·kg⁻¹ | Not reported |
| Data from Coote et al., 2008, as cited in the primary study.[1] |
Table 2: Pharmacokinetic Parameters of this compound and P552-02 in Rats
| Compound | Elimination Half-life (t½) | Volume of Distribution (Vd) | Urinary Elimination (% of dose) |
| This compound | 0.9 h | 2.2 L·kg⁻¹ | 0.97% |
| P552-02 | 3.8 h | 19.7 L·kg⁻¹ | 33.3% |
| [1] |
Table 3: Efficacy of Inhaled this compound on Mucociliary Clearance (MCC) in Sheep
| Dose of this compound (dry powder) | Time of Assessment Post-Dosing | Observation |
| 1.5 - 3.0 mg | 1 hour | Maximal efficacy observed. |
| ≥ 3 mg | 4 hours | Apparent effect observed. |
| 12 mg | 4 hours | Greatest clearance observed. |
| [1] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Efficacy in Guinea Pig Tracheal Potential Difference (TPD)
-
Animal Preparation: Anesthetize guinea pigs according to approved institutional protocols.
-
Compound Administration: Administer this compound solution via intratracheal (i.t.) instillation. Include vehicle and positive control (e.g., amiloride) groups.
-
TPD Measurement: At a predetermined time point (e.g., 1 or 4 hours post-dose), measure the tracheal potential difference as an indicator of ENaC activity.
-
Data Analysis: Calculate the dose-response relationship and determine the ED₅₀.
Protocol 2: Assessment of Mucociliary Clearance (MCC) in Sheep
-
Formulation Preparation: Prepare a dry powder formulation of this compound blended with lactose.
-
Compound Administration: Administer the dry powder to conscious sheep using a suitable inhalation device (e.g., Spinhaler).
-
MCC Measurement: At a specified time after dosing (e.g., 1 or 4 hours), administer a radiolabeled tracer (e.g., ⁹⁹ᵐTc-SC) and measure its clearance from the lungs over time using appropriate imaging techniques.
-
Blood Sampling: Collect blood samples at various time points to monitor for potential hyperkalemia.
-
Data Analysis: Quantify the rate of MCC and compare between treatment groups. Analyze blood potassium levels.
Visualizations
Caption: Mechanism of action of this compound in the airway.
Caption: General workflow for in vivo studies with this compound.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
Nvp-qbe170 delivery methods for lung tissue
Welcome to the technical support center for NVP-QBE170. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for lung tissue delivery experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in lung tissue?
A1: this compound is a novel, potent, and long-acting inhaled blocker of the epithelial sodium channel (ENaC).[1][2][3] Its primary function in the lungs is to inhibit ENaC, which is responsible for sodium and fluid absorption from the airway surface.[4][5] By blocking ENaC, this compound increases the hydration of the airway surface liquid, enhancing mucociliary clearance (MCC).[1][2] This is particularly beneficial in conditions like cystic fibrosis where airway dehydration is a key pathological feature.[1][3][4]
Q2: What are the recommended delivery methods for this compound to lung tissue?
A2: this compound is designed for inhaled delivery.[1][3] Preclinical studies have successfully utilized two main methods:
-
Intratracheal (i.t.) instillation: This method is suitable for animal models like guinea pigs and rats to assess airway activity and systemic side effects.[1][3]
-
Dry powder inhalation: This method has been used in larger animal models, such as sheep, to evaluate efficacy in a manner that more closely mimics clinical administration in humans.[1][2][3]
Q3: What are the key advantages of this compound compared to other ENaC blockers like amiloride (B1667095)?
A3: this compound offers several advantages over older ENaC blockers such as amiloride:
-
Longer duration of action: In vitro studies on human bronchial epithelial cells have shown that this compound has a more persistent blocking effect on ENaC compared to amiloride.[1]
-
Greater potency: It demonstrates higher potency in attenuating ENaC activity in in vivo models.[1][3]
-
Reduced risk of hyperkalemia: A significant dose-limiting side effect of amiloride is hyperkalemia (elevated blood potassium levels) due to its action on renal ENaC. This compound has been specifically designed to have a reduced potential to induce hyperkalemia, making it a safer alternative for inhaled therapy.[1][2][3]
Q4: What is the signaling pathway affected by this compound?
A4: this compound directly targets and inhibits the epithelial sodium channel (ENaC) located on the apical membrane of airway epithelial cells. This channel is a key regulator of sodium and water transport across the epithelium. By blocking this channel, this compound disrupts the normal signaling that leads to sodium absorption, thereby increasing airway surface liquid.
Caption: Signaling pathway of this compound action on ENaC.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro ENaC inhibition assays.
-
Possible Cause 1: Cell culture variability.
-
Solution: Ensure primary human bronchial epithelial cells (HBECs) are from a reliable source and are cultured under consistent conditions. Passage number can affect ENaC expression; use cells within a defined passage range.
-
-
Possible Cause 2: Compound stability and preparation.
-
Solution: Prepare fresh solutions of this compound for each experiment. Ensure the vehicle used to dissolve the compound does not affect ENaC activity.
-
-
Possible Cause 3: Issues with the Ussing chamber or short-circuit current (Isc) measurements.
-
Solution: Calibrate the Ussing chamber equipment regularly. Ensure proper sealing of the epithelial monolayer and stable baseline Isc readings before adding the compound.
-
Issue 2: High variability in mucociliary clearance (MCC) measurements in animal models.
-
Possible Cause 1: Inconsistent delivery of the dry powder.
-
Solution: Use a standardized and validated device for dry powder delivery, such as the Spinhaler device mentioned in preclinical studies.[1] Ensure consistent formulation of this compound with lactose (B1674315).
-
-
Possible Cause 2: Animal-to-animal physiological differences.
-
Solution: Increase the number of animals per group to improve statistical power. Acclimatize animals to the experimental procedures to reduce stress-induced variability.
-
-
Possible Cause 3: Issues with the imaging and quantification of MCC.
-
Solution: Use a standardized method for labeling and tracking the tracer (e.g., 99mTc-sulphur colloid).[1] Ensure consistent regions of interest are analyzed for each animal.
-
Issue 3: Unexpected signs of systemic toxicity or hyperkalemia in animal models.
-
Possible Cause 1: Incorrect dosage or formulation.
-
Solution: Double-check all dose calculations and the concentration of this compound in the formulation. While this compound has a reduced risk of hyperkalemia, extremely high doses may still elicit systemic effects.
-
-
Possible Cause 2: Compromised lung barrier function.
-
Solution: Ensure the delivery method does not cause significant lung injury, which could lead to increased systemic absorption. Histological analysis of lung tissue post-experiment can help assess this.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Duration of Action of ENaC Blockers in HBECs
| Compound | IC50 (nM) | Time to 50% Reversal (min) |
| Amiloride | 134 ± 15 | 2.3 ± 0.3 |
| P552-02 | 4.9 ± 0.5 | 11.2 ± 1.2 |
| This compound | 3.8 ± 0.4 | 23.5 ± 2.5 |
Data from short-circuit current measurements in primary human bronchial epithelial cells.
Table 2: In Vivo Airway Potency and Effect on Blood Potassium in Guinea Pigs (4 hours post-dose)
| Compound | ED50 for Airway Effect (µg·kg⁻¹) | Significant Blood K⁺ Increase at (µg·kg⁻¹) |
| Amiloride | >5000 | ≥1670 |
| P552-02 | 128 | ≥60 |
| This compound | 410 | No significant increase up to 3297 |
Experimental Protocols
Protocol 1: In Vitro Measurement of ENaC Inhibition using Short-Circuit Current (Isc)
-
Cell Culture: Culture primary human bronchial epithelial cells (HBECs) on permeable supports until a differentiated, polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral surfaces with appropriate Krebs-Henseleit solution, maintain at 37°C, and gas with 95% O₂ / 5% CO₂.
-
Baseline Measurement: Clamp the voltage across the epithelium to 0 mV and measure the baseline short-circuit current (Isc).
-
Compound Addition: Add increasing concentrations of this compound (or comparator compounds) to the apical side of the epithelium.
-
Isc Measurement: Record the change in Isc after the addition of the compound. The percentage inhibition of the amiloride-sensitive Isc is calculated.
-
Duration of Action: After maximal inhibition is achieved, perfuse the apical surface with a compound-free solution and measure the time it takes for the Isc to recover by 50%.
Protocol 2: In Vivo Measurement of Mucociliary Clearance (MCC) in Sheep
-
Animal Model: Use conscious adult ewes trained to breathe through a face mask.
-
Drug Administration: Administer this compound as a dry powder formulation blended with lactose using a Spinhaler device.
-
Tracer Administration: At a specified time post-drug administration (e.g., 1 or 4 hours), deliver an aerosol of 99mTc-labelled sulphur colloid to the lungs.
-
Gamma Scintigraphy: Measure the retention of the 99mTc tracer in the lungs over time using a gamma camera.
-
Data Analysis: Calculate the percentage of tracer cleared from the lungs at various time points to determine the rate of MCC.
Caption: Experimental workflow for in vivo MCC measurement.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 3. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of inhaled Nvp-qbe170
Welcome to the technical resource center for Nvp-qbe170, a novel inhaled kinase inhibitor for pulmonary disease research. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing experimental workflows and troubleshooting common issues related to the bioavailability of inhaled this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of PulmoKinase-1 (PK1), a serine/threonine kinase. In pathological conditions, over-activation of the PK1 signaling pathway in airway mesenchymal cells, such as smooth muscle cells and fibroblasts, contributes to airway remodeling and fibrosis.[1] By inhibiting PK1, this compound aims to mitigate these effects.
Q2: Why is an inhaled formulation of this compound preferred?
A2: Pulmonary administration allows for the direct delivery of this compound to the target site in the lungs. This approach is designed to maximize local drug concentration and efficacy while minimizing systemic exposure and potential side effects.[2][3][4]
Q3: What are the main challenges affecting the bioavailability of inhaled this compound?
A3: The primary challenge is its classification as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[5] Poor solubility in the lung lining fluid can be a rate-limiting step for absorption, potentially leading to rapid removal by mucociliary clearance before the drug can act.[2][5][6]
Q4: What formulation strategies can be used to improve the solubility and dissolution of this compound?
A4: Several strategies are being investigated to overcome its low solubility. These include particle size reduction (micronization or nanocrystals) to increase surface area, the development of amorphous solid dispersions, and the use of excipients like cyclodextrins or lipids to enhance solubility.[5][7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical evaluation of inhaled this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low drug concentration (Cmax) in bronchoalveolar lavage (BAL) fluid. | 1. Poor Formulation Dissolution: The crystalline form of this compound may not be dissolving sufficiently in the limited volume of lung lining fluid.[2][5] 2. Suboptimal Particle Size: The mass median aerodynamic diameter (MMAD) may be too large, leading to premature deposition in the upper airways. | 1. Test Alternative Formulations: Compare the current formulation with an amorphous solid dispersion or a nanoparticle-based formulation. Evaluate dissolution rates in vitro using simulated lung fluid (SLF). 2. Characterize Particle Size: Use cascade impaction to verify the aerodynamic particle size distribution. Aim for an MMAD between 1-5 µm for deep lung deposition. |
| High variability in plasma pharmacokinetic (PK) profiles between subjects. | 1. Inconsistent Inhalation Technique: In animal studies, inconsistent administration (e.g., intratracheal vs. nose-only exposure) can lead to variable lung deposition.[3][4] 2. Gastrointestinal Absorption: A significant portion of the inhaled dose may be swallowed, leading to variable absorption from the GI tract.[4] | 1. Standardize Administration: Ensure consistent and validated techniques for animal dosing. For early-stage studies, intratracheal administration can offer more precise lung dosing.[3] 2. Incorporate a Charcoal Block: In oral inhalation studies, administering activated charcoal orally just before and after inhalation can block GI absorption of the swallowed drug fraction, isolating the pulmonary absorption pathway.[10] |
| Rapid clearance from the lungs (short residence time). | 1. Rapid Mucociliary Clearance: If the drug does not dissolve and permeate quickly, undissolved particles in the tracheobronchial region can be rapidly cleared by the mucociliary escalator.[2][6] 2. High Permeability: As a lipophilic compound, once dissolved, this compound may be absorbed into the systemic circulation too quickly, reducing its local therapeutic window. | 1. Enhance Dissolution Rate: Focus on formulations that achieve supersaturation (e.g., amorphous solid dispersions) to drive rapid absorption.[8] 2. Investigate Sustained Release: Explore formulation strategies like encapsulation in polymeric nanoparticles (e.g., PLGA) or lipid-based carriers to modulate the release and extend lung retention.[2][11] |
| Observed in vivo efficacy does not correlate with in vitro potency. | 1. Low Target Engagement: Insufficient free drug concentration at the kinase target site within lung tissue. 2. Lung Tissue Binding: High non-specific binding of this compound to lung tissue components may reduce the unbound, pharmacologically active concentration. | 1. Measure Target Occupancy: If a suitable biomarker exists, measure target engagement in lung tissue post-administration. 2. Perform Lung Homogenate Binding Assay: Quantify the fraction of this compound that binds to lung tissue components to better understand the relationship between total and unbound drug concentrations. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Inhaled this compound Formulations in Rats
This table presents hypothetical data from a preclinical study in rats following intratracheal administration of 1 mg/kg this compound in different formulations.
| Formulation | AUC0-24h (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Lung Tissue Conc. at 24h (ng/g) |
| Crystalline Suspension | 450 ± 95 | 150 ± 40 | 1.0 | 850 ± 210 |
| Amorphous Solid Dispersion | 1100 ± 210 | 350 ± 65 | 0.5 | 1600 ± 350 |
| PLGA Nanoparticles | 950 ± 180 | 220 ± 50 | 2.0 | 4500 ± 800 |
Data are presented as mean ± standard deviation.
Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing in Simulated Lung Fluid (SLF)
-
Objective: To evaluate the dissolution rate of different this compound formulations.
-
Materials:
-
This compound formulation (e.g., dry powder).
-
Simulated Lung Fluid (Gamble's solution or similar).
-
Small-volume dissolution apparatus (e.g., µDISS Profiler, flow-through cell).
-
HPLC-UV for quantification.
-
-
Methodology:
-
Prepare SLF according to standard protocols and maintain at 37°C.
-
Accurately weigh and introduce a specified amount of the this compound powder into the dissolution chamber.
-
Begin the assay by introducing a continuous, slow flow of fresh SLF.
-
Collect samples of the eluate at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved versus time to determine the dissolution profile.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the plasma and lung tissue concentrations of this compound over time following inhalation.
-
Materials:
-
This compound formulation for inhalation.
-
Rodent inhalation device (e.g., intratracheal insufflator or nose-only exposure tower).[3]
-
Anesthesia, blood collection supplies (e.g., EDTA tubes), surgical tools.
-
LC-MS/MS for bioanalysis.
-
-
Methodology:
-
Acclimatize animals (e.g., Sprague-Dawley rats) according to IACUC protocols.
-
Administer the this compound formulation via the chosen inhalation route at a specified dose.
-
At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture into EDTA tubes.
-
At the terminal time point for each cohort, euthanize the animals and perfuse the lungs with saline to remove blood.
-
Harvest the lungs, weigh them, and homogenize them in a suitable buffer.
-
Process plasma and lung homogenate samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, etc.).
-
Visualizations
Caption: Simplified signaling pathway of PulmoKinase-1 (PK1) and the inhibitory action of this compound.
Caption: Standard experimental workflow for conducting a preclinical pharmacokinetic (PK) study.
Caption: Decision tree for troubleshooting low bioavailability of inhaled this compound.
References
- 1. Progress in the development of kinase inhibitors for treating asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical strategies to extend pulmonary exposure of inhaled medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Unleashing the Potential of Inhaled Drugs: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. lib.pkr.ac.id [lib.pkr.ac.id]
- 6. In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and Strategies to Enhance the Systemic Absorption of Inhaled Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
NVP-QBE170 Solution Stability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term stability of NVP-QBE170 in solution. As a novel epithelial sodium channel (ENaC) blocker, understanding its stability is crucial for ensuring accurate and reproducible experimental results. While specific long-term stability data for this compound is not extensively published, this guide offers best practices based on available information and general principles of small molecule handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro studies, this compound can be prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] It is a common practice to create high-concentration stock solutions in DMSO, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for example, 1000-fold the highest concentration to be used in the experiment.[1] This minimizes the amount of DMSO introduced into the final experimental system. Ensure the compound is fully dissolved before use. Sonication can aid in dissolving the compound.
Q3: What are the recommended storage conditions for this compound solutions?
While specific studies on this compound solution stability are not available, general best practices for small molecule inhibitors suggest storing stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. In one preclinical study, plasma samples containing this compound were stored at -20°C prior to analysis.
Q4: How long can I store this compound solutions?
The long-term stability of this compound in solution has not been publicly documented. It is advisable to prepare fresh solutions for critical experiments. For ongoing studies, it is recommended to perform periodic quality control checks on your stock solution to ensure its integrity.
Q5: Should I be concerned about the stability of this compound in aqueous solutions?
Many small molecules are less stable in aqueous solutions compared to organic solvents like DMSO. When diluting this compound into aqueous buffers or media for your experiments, it is best to do so immediately before use. Do not store this compound in aqueous solutions for extended periods unless stability data in that specific buffer is available.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Poor solubility at low temperatures. - Solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve. - Ensure vials are properly sealed to prevent solvent evaporation. - Consider preparing a fresh stock solution at a slightly lower concentration. |
| Precipitation upon dilution into aqueous buffer | - The compound's solubility limit in the aqueous buffer has been exceeded. | - Increase the percentage of DMSO in the final solution (if experimentally permissible). - Lower the final concentration of this compound. - Investigate the use of a different buffer system or the addition of solubilizing agents. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution. - Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution of this compound. - Perform a quality control check on the stock solution (e.g., by HPLC-MS) to confirm its concentration and purity. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Loss of compound activity over time | - Chemical degradation of this compound. - Adsorption of the compound to plasticware. | - Store stock solutions at -80°C for better long-term stability. - Use low-adhesion microplates and pipette tips. - Prepare fresh dilutions from a frozen stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Inhibition of ENaC by this compound blocks sodium influx, leading to increased airway hydration.
Caption: A generalized workflow for evaluating the stability of a compound in solution over time.
Caption: A decision tree to troubleshoot potential issues with this compound solutions.
References
Technical Support Center: NVP-BEZ235 (Dactolisib)
Important Note: The compound "Nvp-qbe170" is not widely documented in scientific literature. It is presumed to be a less common internal identifier or a typographical error for NVP-BEZ235 (also known as Dactolisib) , a well-characterized dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor.[1] This guide focuses on the known mechanisms of resistance to NVP-BEZ235.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-BEZ235?
NVP-BEZ235 is an imidazoquinoline derivative that functions as a dual ATP-competitive inhibitor of Class I PI3K and mTOR (both mTORC1 and mTORC2) kinases.[1][2][3] By targeting both PI3K and mTOR, it effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, growth, and metabolism that is frequently hyperactivated in cancer.[4][5][6] Inhibition of this pathway leads to G1 cell cycle arrest, induction of apoptosis, and autophagy in sensitive cancer cell lines.[7][8]
Q2: Which cancer cell lines are generally sensitive to NVP-BEZ235?
Sensitivity is often observed in cell lines with genetic alterations that cause hyperactivation of the PI3K pathway. This includes cells with:
-
HER2 (ERBB2) amplification. [9]
-
Loss of the tumor suppressor PTEN (though sensitivity can be context-dependent).[9]
NVP-BEZ235 has demonstrated potent anti-proliferative effects across a range of cancer cell lines, including breast, glioma, renal cell carcinoma, and non-small cell lung cancer, with IC50 values often in the low nanomolar range.[2][7][9][11]
Q3: What are the major known mechanisms of resistance to NVP-BEZ235?
Resistance to NVP-BEZ235, both intrinsic and acquired, can arise from several mechanisms:
-
Activation of Bypass Signaling Pathways: The most prominent mechanism is the compensatory activation of the MAPK/ERK pathway.[12][13] NVP-BEZ235-mediated inhibition of mTORC1/S6K suppresses a negative feedback loop that normally dampens signaling from receptor tyrosine kinases (RTKs).[4][14][15] This relief of feedback inhibition leads to increased RAS activity and subsequent hyperactivation of the RAF/MEK/ERK cascade, which can override the PI3K/mTOR blockade and promote cell survival and proliferation.[9][13]
-
Co-occurring Oncogenic Mutations: The presence of certain mutations alongside PI3K pathway alterations can confer intrinsic resistance. For instance, colorectal cancer cells with coexistent mutations in both KRAS and PIK3CA have been shown to be resistant to NVP-BEZ235.[16] KRAS mutations can sustain downstream signaling through pathways like MAPK/ERK, making the cells less dependent on the PI3K axis.[9][17]
-
Reactivation of AKT: Some studies have observed a rebound in AKT phosphorylation a few hours after initial suppression by NVP-BEZ235, suggesting dynamic cellular adaptations can restore pathway activity.[18]
Troubleshooting Guide
Q: My NVP-BEZ235-treated cells show inhibition of p-AKT and p-S6, but they are not dying. What is a likely cause?
A: This is a classic sign of resistance via a bypass pathway. While you have successfully inhibited the direct targets of NVP-BEZ235, the cells are likely surviving due to the activation of an alternative pro-survival pathway, most commonly the MAPK/ERK cascade.
-
Recommended Action: Perform a Western blot to check the phosphorylation status of MEK and ERK (p-MEK, p-ERK). An increase in p-ERK levels following NVP-BEZ235 treatment would strongly suggest this mechanism.[9][19]
-
Potential Solution: Consider a combination therapy approach. Co-treatment with a MEK inhibitor (e.g., Trametinib) and NVP-BEZ235 may synergistically inhibit both pathways and induce cell death.
Q: We are trying to develop an NVP-BEZ235-resistant cell line, but the cells die at higher concentrations. What is the standard approach?
A: Generating acquired resistance requires a gradual dose-escalation approach rather than a single high-dose treatment.
-
Recommended Action: Follow a long-term culture protocol. Start by treating the parental cell line with NVP-BEZ235 at a concentration around its IC20-IC30. As the cells adapt and resume normal proliferation, gradually increase the drug concentration in stepwise increments over several weeks to months.[20]
-
Verification: Periodically assess the IC50 of the cultured population compared to the parental line to confirm the emergence of a resistant phenotype.
Q: We have a panel of cell lines and see highly variable responses to NVP-BEZ235. How can we predict which ones will be resistant?
A: Intrinsic resistance is often linked to the underlying genetic landscape of the cell lines.
-
Recommended Action:
-
Sequence Key Genes: Analyze the mutational status of key oncogenes and tumor suppressors, particularly PIK3CA, PTEN, KRAS, NRAS, and BRAF.[9][16] Cell lines with wild-type KRAS and a PIK3CA mutation are more likely to be sensitive.[9] Conversely, cell lines with co-occurring KRAS and PIK3CA mutations may be resistant.[16]
-
Assess Basal Pathway Activity: Check the baseline phosphorylation levels of AKT, S6, and ERK. High basal p-ERK levels may indicate a pre-existing reliance on the MAPK pathway and predict intrinsic resistance.[9]
-
Data Presentation: NVP-BEZ235 Efficacy
The following table summarizes reported efficacy data for NVP-BEZ235 in various cancer cell lines, illustrating the typical nanomolar potency of the compound.
| Cell Line | Cancer Type | Key Mutation(s) | Reported IC50 / EC50 (nM) | Reference |
| Sensitive Lines | ||||
| LNCaP | Prostate Cancer | PTEN null | 6.10 ± 0.40 | [21] |
| BPH-1 | Prostate (Benign) | PTEN null | 6.11 ± 0.64 | [21] |
| H1975 | Lung Cancer | EGFR L858R/T790M | ~200 (effective dose) | [11] |
| U-87 MG | Glioblastoma | PTEN null | < 50 | [7] |
| MCF-7 | Breast Cancer | PIK3CA E545K | < 50 | [10] |
| Less Sensitive/Resistant Lines | ||||
| 1542N | Prostate (Normal) | WT | 53.82 ± 2.95 | [21] |
| DU145 | Prostate Cancer | PTEN WT | 16.25 ± 4.72 | [21] |
| Cal-33 | HNSCC | HPV-negative | > 50 (as single agent) | [22] |
Visualized Pathways and Workflows
Caption: NVP-BEZ235 inhibits PI3K and mTOR, but resistance arises via MAPK/ERK bypass.
Caption: Workflow for troubleshooting and identifying NVP-BEZ235 resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of Acquired NVP-BEZ235 Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous, long-term exposure.
Methodology:
-
Determine Parental IC50: First, determine the concentration of NVP-BEZ235 that inhibits 50% of cell growth (IC50) for the parental (sensitive) cell line using a standard 72-hour cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Seed the parental cells and begin treatment with NVP-BEZ235 at a low concentration (e.g., IC20 or IC30).
-
Culture and Monitor: Culture the cells under standard conditions, replacing the drug-containing medium every 2-3 days. Initially, cell proliferation will be slow. Continue culturing until the growth rate recovers to a level similar to that of untreated parental cells.
-
Dose Escalation: Once the cells have adapted, increase the NVP-BEZ235 concentration in a stepwise manner (e.g., by 1.5-2 fold).
-
Repeat: Repeat steps 3 and 4 for several months. The goal is to culture a population of cells that can proliferate in the presence of a high concentration of NVP-BEZ235 (e.g., 5-10 times the parental IC50).
-
Characterization: Once a resistant population is established, characterize its phenotype. Confirm the shift in IC50 compared to the parental line and freeze down stocks. The resulting cell line can be used to investigate the molecular mechanisms of acquired resistance.
Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins to diagnose resistance mechanisms.
Methodology:
-
Cell Treatment: Seed both parental (sensitive) and suspected resistant cells. Treat them with DMSO (vehicle control) or NVP-BEZ235 (e.g., at 100 nM and 500 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
PI3K Pathway: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6.
-
MAPK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation relative to the total protein and loading control.
References
- 1. Dactolisib - Wikipedia [en.wikipedia.org]
- 2. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 15. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coexistent mutations of KRAS and PIK3CA affect the efficacy of NVP-BEZ235, a dual PI3K/MTOR inhibitor, in regulating the PI3K/MTOR pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oncogenic KRAS: Signaling and Drug Resistance [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijrr.com [ijrr.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Mitigating NVP-QBE170-Induced Experimental Artifacts
Welcome to the technical support center for NVP-QBE170. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid potential experimental artifacts when working with this potent epithelial sodium channel (ENaC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective blocker of the epithelial sodium channel (ENaC)[1][2][3]. ENaC is an ion channel responsible for sodium reabsorption in various epithelial tissues, including the airways[4]. By inhibiting ENaC, this compound blocks the influx of sodium ions, which can lead to increased hydration of mucosal surfaces. This makes it a compound of interest for conditions like cystic fibrosis, where enhancing mucociliary clearance is a therapeutic goal[1][2][3].
Q2: What are the known advantages of this compound compared to other ENaC inhibitors like amiloride (B1667095)?
A2: The primary advantage of this compound is its reduced potential to induce hyperkalemia (elevated potassium levels), a common side effect of other ENaC blockers like amiloride[1][2]. This is because this compound is designed for inhaled delivery and has pharmacokinetic properties that limit systemic exposure[2][4].
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed to be a selective ENaC inhibitor, researchers should be aware of potential off-target effects common to amiloride and its derivatives. Amiloride has been reported to affect other ion channels and cellular processes at higher concentrations[4][5]. For example, some ENaC inhibitors have been shown to have off-target effects on other cation channels[6]. It is crucial to use the lowest effective concentration of this compound to minimize the risk of such effects.
Q4: What are some general considerations for designing experiments with this compound?
A4: When designing experiments, it is important to include appropriate controls, such as a vehicle control and a positive control (e.g., amiloride). Performing dose-response experiments is crucial to determine the optimal concentration for ENaC inhibition without inducing off-target effects. Researchers should also consider the stability and solubility of this compound in their specific experimental media and conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Verify the storage conditions and age of the this compound stock solution. Prepare fresh solutions for each experiment. | Consistent and reproducible inhibitory activity. |
| Solubility Issues | Confirm the solubility of this compound in your assay buffer. Consider using a different solvent or sonication to ensure complete dissolution. | Accurate and reliable dose-response curves. |
| Cell Culture Conditions | Ensure the health and confluency of the epithelial cell monolayer. Variations in cell culture can affect ENaC expression and function. | More consistent baseline ENaC activity and inhibitor response. |
| Assay-Specific Artifacts | For short-circuit current (Isc) measurements, ensure proper sealing of the Ussing chamber and stable baseline readings before adding the inhibitor. | Reliable and reproducible Isc measurements. |
Issue 2: Unexpected cellular phenotypes or toxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Lower the concentration of this compound to the minimal effective dose. Compare the phenotype with that of a structurally different ENaC inhibitor. | Phenotype is confirmed to be on-target if it persists at lower concentrations and with other ENaC inhibitors. |
| Solvent Toxicity | Run a vehicle-only control to assess the effect of the solvent on the cells. | No significant cellular changes in the vehicle control group. |
| Cell Line Sensitivity | Test the compound on multiple cell lines or primary cells to determine if the observed effect is cell-type specific. | Understanding the cellular context of the observed phenotype. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (ENaC Inhibition) | 6.9 nM | Primary Human Bronchial Epithelial Cells | [2] |
| IC50 (ENaC Inhibition) | 30 nM | Guinea Pig ENaC (in FRT cells) | [2] |
| IC50 (ENaC Inhibition) | 29 nM | Rat ENaC (in FRT cells) | [2] |
| Elimination Half-life (t1/2) | 0.9 h | Rat (in vivo) | [2] |
| Volume of Distribution (Vd) | 2.2 L/kg | Rat (in vivo) | [2] |
| Urinary Elimination | 0.97% of administered dose | Rat (in vivo) | [2] |
Experimental Protocols
Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells
-
Cell Culture: Culture primary human bronchial epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Inhibitor Addition: Once a stable baseline is achieved, add this compound to the apical side of the monolayer in a cumulative dose-response manner.
-
Data Acquisition: Record the change in Isc after the addition of each concentration of the inhibitor.
-
Amiloride Control: At the end of the experiment, add a saturating concentration of amiloride to determine the total amiloride-sensitive current, which represents the ENaC-mediated current.
-
Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound to determine the IC50 value.
Visualizations
Caption: Mechanism of ENaC inhibition by this compound at the apical membrane.
Caption: Experimental workflow for assessing this compound potency using Isc.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NVP-QBE170 vs. Amiloride: A Comparative Analysis of ENaC Inhibition Potency for Research Professionals
A detailed guide for researchers, scientists, and drug development professionals on the comparative ENaC inhibition potency of NVP-QBE170 and the benchmark inhibitor, amiloride (B1667095). This document provides a comprehensive overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues. Its dysregulation is implicated in various diseases, including cystic fibrosis and hypertension, making it a significant therapeutic target. Amiloride, a potassium-sparing diuretic, has long been the standard tool for ENaC inhibition in research and clinical settings. However, novel compounds such as this compound have emerged with potentially improved characteristics. This guide offers an objective comparison of the ENaC inhibition potency of this compound and amiloride, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to aid in experimental design and drug development.
Quantitative Comparison of ENaC Inhibition Potency
The inhibitory potency of a compound is a critical parameter for its therapeutic potential and research application. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of its target by 50%.
| Compound | Test System | ENaC Subunits | IC50 | Reference |
| This compound | Primary Human Bronchial Epithelial Cells (HBECs) | Endogenous | 6.9 nM | [1] |
| Amiloride | Primary Human Bronchial Epithelial Cells (HBECs) | Endogenous | ~100 nM (0.1 µM) | [1] |
| Amiloride | δβγ ENaC | Recombinant | 2.6 µM |
As the data indicates, this compound demonstrates significantly higher potency in inhibiting ENaC in human airway epithelial cells compared to amiloride.
Mechanism of Action: Direct ENaC Blockade
Both this compound and amiloride exert their inhibitory effects through direct blockade of the ENaC pore. ENaC is a heterotrimeric protein composed of α, β, and γ subunits that form a channel for sodium ions to pass through the cell membrane. Amiloride binds within the extracellular vestibule of this pore, physically obstructing the passage of sodium ions. This compound, being a dimeric amiloride derivative, is understood to interact with a similar binding region within the channel pore, leading to its blockade.[1][2]
References
A Head-to-Head Comparison: Nvp-qbe170 vs. Hypertonic Saline for Enhancing Mucociliary Clearance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Nvp-qbe170, a novel epithelial sodium channel (ENaC) blocker, and hypertonic saline, an established therapy for improving mucociliary clearance (MCC). This comparison is supported by experimental data from a key preclinical study.
The effective clearance of mucus from the airways is a critical defense mechanism of the respiratory system. In diseases such as cystic fibrosis, this process is impaired, leading to mucus accumulation, infection, and inflammation. Therapeutic strategies aim to restore airway surface liquid and enhance MCC. This guide examines two such interventions: the investigational drug this compound and the widely used hypertonic saline.
Mechanism of Action
This compound is an inhaled epithelial sodium channel (ENaC) inhibitor.[1] In respiratory epithelia, ENaC is responsible for sodium absorption from the airway surface liquid. In conditions like cystic fibrosis, ENaC is overactive, leading to dehydration of the airway surface.[1][2] By blocking ENaC, this compound is designed to reduce sodium and water reabsorption, thereby rehydrating the airway surface and promoting more effective mucociliary clearance.
Hypertonic saline works through an osmotic mechanism.[3][4] When inhaled, the higher salt concentration of the solution draws water from the airway epithelium into the airway surface liquid.[3][4] This rehydration of the mucus layer reduces its viscosity and elasticity, facilitating its removal by ciliary action.[4] Additionally, hypertonic saline can disrupt ionic bonds within the mucus gel, further reducing its viscosity.[3][4]
Efficacy Comparison: Preclinical Data in a Sheep Model
A preclinical study directly compared the efficacy of inhaled this compound and 7% hypertonic saline in a conscious sheep model of mucociliary clearance.[5] The study found that this compound was superior to hypertonic saline in terms of both the magnitude and duration of its effect on MCC.[5]
The following table summarizes the key findings from this study, presenting the mean retention of a radiolabeled tracer (99mTc-Sulphur Colloid) in the lungs over time. A lower retention percentage indicates more effective clearance.
| Treatment Group | Time Point | Mean Retention of 99mTc-SC (%) |
| Vehicle (Lactose) | 60 min | ~90% |
| 120 min | ~90% | |
| This compound (3mg) | 60 min | ~65% |
| 120 min | ~60% | |
| This compound (12mg) at 4h post-dose | 60 min | ~60% |
| 120 min | ~55% | |
| Vehicle (Water for Inhalation) | 60 min | ~90% |
| 120 min | ~90% | |
| 7% Hypertonic Saline (immediate) | 60 min | ~70% |
| 120 min | ~65% | |
| 7% Hypertonic Saline (at 4h post-dose) | 60 min | ~90% |
| 120 min | ~90% |
-
P < 0.05, significantly different from vehicle control. Data are estimated from figures in Coote et al., 2015.[5]
These data indicate that while a single administration of 7% hypertonic saline produced a significant, acute improvement in mucociliary clearance, this effect was no longer present 4 hours after dosing.[5] In contrast, this compound demonstrated a dose-dependent and sustained improvement in MCC, with significant effects observed even 4 hours after administration.[5]
Experimental Protocols
The comparative efficacy data were obtained from a sheep model of mucociliary clearance. The key methodologies are outlined below.
Sheep Model of Mucociliary Clearance
-
Animals: Adult ewes were used for the study.
-
Drug Administration:
-
This compound was formulated as a dry powder blended with lactose (B1674315) and administered to conscious, free-breathing sheep using a Spinhaler device.
-
Hypertonic saline (7%) was administered via inhalation.
-
-
Mucociliary Clearance Measurement:
-
MCC was assessed by measuring the clearance of an inhaled radiotracer, Technetium-99m labeled sulphur colloid (99mTc-SC).
-
Following administration of the test agent (this compound or hypertonic saline) or vehicle, the 99mTc-SC was delivered as an aerosol.
-
The retention of the radiotracer in the lungs was measured over time using gamma scintigraphy.
-
A lower percentage of retained 99mTc-SC at a given time point signifies more effective mucociliary clearance.
-
-
Study Design:
-
The effect of this compound was assessed at 1 hour and 4 hours after administration to evaluate the duration of action.
-
The effect of hypertonic saline was measured immediately after inhalation and at 4 hours post-dose.
-
Appropriate vehicle controls (lactose for this compound and water for hypertonic saline) were used for comparison.
-
Conclusion
Based on the available preclinical data, this compound demonstrates a more potent and sustained improvement in mucociliary clearance compared to hypertonic saline in a sheep model.[5] While hypertonic saline is an effective acute treatment, its duration of action appears limited. The prolonged efficacy of this compound suggests it may offer a more durable therapeutic benefit for patients with diseases characterized by impaired mucus clearance. Further clinical investigation is required to determine the translatability of these findings to human subjects.
References
- 1. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-epithelial-sodium-channel-enac-as-a-therapeutic-target-for-cystic-fibrosis-lung-disease - Ask this paper | Bohrium [bohrium.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms and applications of hypertonic saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nvp-qbe170 in Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Nvp-qbe170, a novel epithelial sodium channel (ENaC) inhibitor, with other potential therapeutic agents for cystic fibrosis (CF). The data presented is compiled from peer-reviewed studies to assist researchers in evaluating its potential.
Cystic fibrosis is a genetic disorder characterized by defective CFTR protein, leading to impaired ion transport and subsequent dehydration of the airway surface liquid. This results in thick, sticky mucus that is difficult to clear, contributing to chronic infections, inflammation, and progressive lung damage. One therapeutic strategy is to inhibit the epithelial sodium channel (ENaC), which is hyperactive in CF airways and contributes to sodium and water absorption from the airway lumen.[1][2] this compound is an inhaled ENaC blocker designed to improve mucociliary clearance (MCC) with a reduced risk of hyperkalemia, a side effect associated with earlier ENaC inhibitors like amiloride (B1667095).[3][4]
Comparative Efficacy of ENaC Inhibitors and Mucokinetic Agents
The following tables summarize the in vitro potency, duration of action, in vivo efficacy in improving mucociliary clearance, and the risk of hyperkalemia for this compound and its comparators.
Table 1: In Vitro Potency and Duration of Action of ENaC Inhibitors
| Compound | Target | Cell Type | Potency (IC50) | Duration of Action |
| This compound | ENaC | Human Bronchial Epithelial Cells (HBECs) | 6.9 nM[5] | Long-lasting, more persistent block than amiloride and P552-02[5][6] |
| Amiloride | ENaC | Human Bronchial Epithelial Cells (HBECs) | ~200-300 nM (estimated from literature) | Short, blocking effect largely disappeared after 300 seconds of perfusion[5] |
| P552-02 | ENaC | Human Bronchial Epithelial Cells (HBECs) | More potent than amiloride | Intermediate duration of block, between amiloride and this compound[5] |
Table 2: In Vivo Efficacy in a Sheep Model of Mucociliary Clearance (MCC)
| Treatment | Model | Efficacy | Duration of Action |
| This compound (dry powder inhalation) | Conscious Sheep | Dose-dependent increase in MCC, outperforming hypertonic saline[5][6] | Sustained effect, apparent at 4 hours post-dosing[5] |
| Hypertonic Saline (7%, inhaled) | Conscious Sheep | Significant enhancement of MCC immediately after inhalation | No residual effect at 4 hours post-dosing[5] |
Table 3: Safety Profile - Risk of Hyperkalemia in a Rat Model
| Compound | Model | Hyperkalemia Risk |
| This compound (intratracheal) | Rat | No significant increase in blood potassium levels[5] |
| Amiloride (intratracheal) | Rat | Significant increase in blood potassium at a dose of 2000 µg/kg[5] |
| P552-02 (intratracheal) | Rat | Significant increase in blood potassium at a dose of 600 µg/kg[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro ENaC Inhibition Assay (Short-Circuit Current)
Objective: To determine the in vitro potency (IC50) and duration of action of ENaC inhibitors.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells (HBECs) are cultured on permeable supports until a polarized, differentiated monolayer is formed.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. The chambers are filled with Krebs-bicarbonate solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: The monolayers are voltage-clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Compound Addition: Test compounds (e.g., this compound, amiloride, P552-02) are added to the apical side of the monolayer in increasing concentrations to generate a dose-response curve. The amiloride-sensitive Isc is considered to be mediated by ENaC.
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the ENaC-mediated Isc, is calculated from the dose-response curve.
-
Duration of Action: To assess the duration of action, the compound is applied for a fixed period and then washed out. The rate of recovery of the Isc is measured to determine the persistence of the inhibitory effect.[5]
In Vivo Tracheal Potential Difference (TPD) Measurement
Objective: To assess the in vivo efficacy and duration of action of ENaC inhibitors on airway ion transport.
Methodology:
-
Animal Model: Anesthetized guinea pigs are used.
-
Surgical Preparation: The trachea is exposed, and a small incision is made.
-
Electrode Placement: An exploring electrode (a fine, saline-filled catheter) is inserted into the trachea, and a reference electrode is placed subcutaneously.
-
TPD Measurement: The potential difference between the two electrodes is measured using a voltmeter. This potential is largely generated by ENaC-mediated sodium absorption.
-
Compound Administration: Test compounds are administered directly into the trachea (intratracheal instillation).
-
Data Recording: The TPD is recorded continuously before and after compound administration to determine the magnitude and duration of ENaC inhibition. A decrease in the lumen-negative TPD indicates ENaC blockade.[7][8]
In Vivo Mucociliary Clearance (MCC) Measurement
Objective: To evaluate the effect of therapeutic agents on the rate of mucus transport in the airways.
Methodology:
-
Animal Model: Conscious sheep are often used as they have similar airway anatomy and physiology to humans.[9]
-
Radiotracer Administration: A radiolabeled tracer (e.g., 99mTc-sulfur colloid) is delivered to the lungs as an aerosol.
-
Gamma Scintigraphy: The movement of the radiotracer is monitored over time using a gamma camera. Serial images are taken to track the clearance of the tracer from the lungs.
-
Treatment Administration: Test compounds (e.g., this compound as a dry powder inhalation or hypertonic saline via nebulization) are administered prior to the radiotracer.
-
Data Analysis: The rate of clearance is quantified by measuring the amount of radioactivity remaining in the lungs over time. An increased clearance rate indicates improved MCC.[5]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the underlying signaling pathway and experimental workflows.
Caption: Mechanism of this compound action in cystic fibrosis.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Whole body periodic acceleration in normal and reduced mucociliary clearance of conscious sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an inhaled blocker of the epithelial sodium channel with a reduced potential to induce hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Cystic Fibrosis Therapy: The Promise of Inhaled ENaC Blocker this compound in Reducing Hyperkalemia Risk [synapse.patsnap.com]
- 7. The guinea-pig tracheal potential difference as an in vivo model for the study of epithelial sodium channel function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The guinea-pig tracheal potential difference as an in vivo model for the study of epithelial sodium channel function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental models for studying mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Nvp-qbe170
Researchers and drug development professionals must handle Nvp-qbe170 with the utmost care, assuming it to be a potent and potentially hazardous substance. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles & Face Shield | Safety goggles must be worn at all times. A face shield should be worn over safety goggles when there is a splash hazard, such as during the preparation of solutions or aliquoting.[1][2][3] |
| Hands | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. For chemicals with unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a pair of heavy-duty, chemically resistant outer gloves.[1][2] Change gloves immediately if contaminated. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required and should be fully buttoned.[2] For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Feet | Closed-Toe Shoes | Open-toed shoes or sandals are strictly prohibited in the laboratory.[2] |
| Respiratory | Respirator (as needed) | A risk assessment should determine the need for respiratory protection. If working with the solid compound where dust may be generated, or in poorly ventilated areas, a fitted N95 respirator or higher is necessary.[3] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound. All operations should be conducted in a designated area within a certified chemical fume hood to prevent the generation and inhalation of dust or aerosols.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a calibrated scale, appropriate glassware, and waste containers.
-
Weighing: Carefully weigh the solid this compound on a tared weigh paper or in a suitable container within the fume hood. Use anti-static tools if necessary.
-
Solubilization: Add the desired solvent to the solid compound slowly and carefully to avoid splashing. If sonication is required, ensure the vial is securely capped.
-
Aliquoting and Storage: Aliquot the solution into clearly labeled, tightly sealed vials. Store the compound in a freezer in a securely sealed container.[4]
-
Decontamination: After handling, decontaminate all surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[5] Dispose of all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan for this compound
All waste containing this compound must be treated as hazardous chemical waste.[5] This includes the pure compound, solutions, and any contaminated labware.
Waste Segregation and Disposal Protocol:
| Waste Stream | Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[5] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[5] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[5] |
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste.
-
Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[4][5]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
